Z-D-Phg-OH
描述
The exact mass of the compound (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJWBVOZVJJOS-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938757 | |
| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17609-52-8 | |
| Record name | Benzyloxycarbonyl-D-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-[[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Z-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH). The information is curated for professionals in research and drug development, with a focus on presenting precise, experimentally-derived data and detailed methodologies.
Core Chemical Identity and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] It is an N-protected form of the non-proteinogenic amino acid D-phenylglycine, where the benzyloxycarbonyl (Z or Cbz) group protects the alpha-amino group. This protection is crucial for its application in peptide synthesis, preventing unwanted side reactions.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 17609-52-8[1][3][4][5] |
| IUPAC Name | (2R)-2-[(benzyloxycarbonyl)amino]-2-phenylacetic acid[5] |
| Synonyms | N-Benzyloxycarbonyl-D-phenylglycine, D-Cbz-phenylglycine, Z-D-phenylglycine[1][3][5] |
| Molecular Formula | C₁₆H₁₅NO₄[1][3][4] |
| SMILES | O=C(N--INVALID-LINK--C1=CC=CC=C1)OCC2=CC=CC=C2[3] |
| InChI Key | RLDJWBVOZVJJOS-CQSZACIVSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 285.29 g/mol [1][3][4] |
| Melting Point | 131 °C[6] |
| Boiling Point | 495.3 ± 45.0 °C at 760 mmHg (Predicted)[5][6] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted)[6] |
| pKa | 3.49 ± 0.10 (Predicted) |
| LogP | 3.36[6] |
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FTIR | Data available but specific peak information not found in search results.[7] |
| Mass Spectrometry | Exact Mass: 285.100098[6] |
Solubility and Stability
This compound is sparingly soluble in water and more soluble in organic solvents.
Table 4: Solubility Profile
| Solvent | Solubility |
| Chloroform | Slightly soluble |
| DMSO | Slightly soluble |
| Ethanol | Sparingly soluble |
| Methanol | Slightly soluble |
Information regarding the stability of this compound under various conditions such as pH, temperature, and light exposure is not extensively detailed in the available search results. However, its widespread use in peptide synthesis indicates stability under standard coupling and deprotection conditions. The benzyloxycarbonyl (Z) protecting group is known to be stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection.
Reactivity and Use in Peptide Synthesis
The primary application of this compound is in peptide synthesis.[2] The Z-group directs the reactivity of the molecule, allowing for the controlled formation of peptide bonds.
Experimental Protocols
General Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 17609-52-8 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. CAS 17609-52-8 | this compound - Synblock [synblock.com]
- 6. This compound | CAS#:17609-52-8 | Chemsrc [chemsrc.com]
- 7. Z-Phg-OH | C16H15NO4 | CID 819214 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-D-Phg-OH (CAS: 17609-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Carbobenzyloxy-D-phenylglycine (Z-D-Phg-OH) is a protected, non-proteinogenic amino acid that serves as a critical building block in synthetic peptide chemistry. Its unique D-configuration offers a strategic advantage in the design of peptides with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic peptide development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. It details experimental protocols for its use in peptide synthesis, discusses the biological significance of incorporating D-phenylglycine into peptide backbones, and presents relevant quantitative data. Particular attention is given to the challenge of racemization during peptide coupling and strategies to mitigate it. This document is intended to be a valuable resource for researchers and professionals engaged in peptide synthesis and drug discovery.
Introduction
This compound, chemically known as (2R)-2-[(benzyloxycarbonyl)amino]-2-phenylacetic acid, is a derivative of the amino acid D-phenylglycine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions at the N-terminus during the formation of peptide bonds.[2] The incorporation of D-amino acids like D-phenylglycine into peptide sequences is a well-established strategy to confer resistance to proteolysis, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.[3]
Phenylglycine and its derivatives are key components in a variety of biologically active peptides, including antimicrobial and antiviral agents.[4] The presence of the phenyl group also introduces specific hydrophobic characteristics that can influence the binding of the resulting peptide to its biological target.[1] This guide will delve into the technical aspects of utilizing this compound in research and development.
Physicochemical and Analytical Data
A summary of the key physical, chemical, and analytical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 17609-52-8 | [5] |
| EC Number | 241-582-8 | [5] |
| Molecular Formula | C₁₆H₁₅NO₄ | [5] |
| Molecular Weight | 285.29 g/mol | [5] |
| Synonyms | Z-D-phenylglycine, N-Carbobenzyloxy-D-phenylglycine, D-Cbz phenylglycine | [5][6] |
| Appearance | White to off-white solid/crystalline powder | [6][7] |
| Melting Point | 131 °C | [8] |
| Solubility | Soluble in ethanol | [8] |
| Storage | 2-8°C, Refrigerator | [6] |
Table 2: Analytical and Spectroscopic Data
| Parameter | Value/Description | Reference(s) |
| Purity (HPLC) | ≥99.0% | [5] |
| SMILES | O=C(N--INVALID-LINK--C1=CC=CC=C1)OCC2=CC=CC=C2 | [9] |
| InChI Key | RLDJWBVOZVJJOS-CQSZACIVSA-N | [5] |
Biological Activity and Applications
While this compound itself is primarily a synthetic intermediate, its incorporation into peptides imparts significant biological properties. Peptides containing D-phenylglycine are of considerable interest in medicinal chemistry.
Antimicrobial and Antiviral Peptides
Phenylglycine and its hydroxylated derivatives are important constituents of numerous antimicrobial peptides, such as streptogramins and glycopeptide antibiotics like vancomycin.[4] The D-configuration of the amino acid enhances the peptide's resistance to degradation by bacterial and host proteases. Furthermore, peptides incorporating phenylglycine have demonstrated promising activity against viral proteases, including those from Hepatitis C, Dengue, and West Nile Virus.[4]
Chiral Selector Applications
This compound has been shown to have binding affinities (Kd) of 390 μM and 323 μM for the chiral selectors tBuCQN and tBuCQD, respectively.[3] This suggests its potential utility in chiral separation and recognition studies, possibly as a component of a chiral stationary phase in chromatography.
Table 3: Quantitative Biological Data
| Compound | Target/System | Activity (Kd) | Reference(s) |
| This compound | tBuCQN | 390 μM | [3] |
| This compound | tBuCQD | 323 μM | [3] |
Experimental Protocols
The primary application of this compound is in solution-phase peptide synthesis. The following section provides a generalized, yet detailed, protocol for the coupling of this compound to an amino acid ester to form a dipeptide.
Solution-Phase Dipeptide Synthesis: Z-D-Phg-Gly-OMe
This protocol describes a representative procedure for the synthesis of a dipeptide using this compound and glycine (B1666218) methyl ester hydrochloride.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIEA (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to obtain the free base of the amino acid ester.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
-
Coupling Reaction:
-
To the activated this compound solution, add the neutralized H-Gly-OMe solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Z-D-Phg-Gly-OMe.
-
Deprotection of the Z-Group (Hydrogenolysis)
The benzyloxycarbonyl (Z) group can be removed to liberate the N-terminal amine for further peptide chain elongation.
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Add Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Workflow for Solution-Phase Dipeptide Synthesis
Logical Flow of Peptide Elongation and Deprotection
The Challenge of Racemization
A significant challenge when working with phenylglycine derivatives is their susceptibility to racemization at the α-carbon, especially under basic conditions used during coupling.[7] This is due to the increased acidity of the benzylic α-proton.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagents: Use of coupling reagents known to suppress racemization, such as phosphonium-based reagents (e.g., PyBOP) or uronium/aminium reagents in combination with additives.[4]
-
Additives: Inclusion of additives like HOBt or HOAt can minimize racemization when using carbodiimide (B86325) coupling reagents.[8]
-
Base Selection: Employing sterically hindered or weaker bases (e.g., NMM instead of DIEA) can reduce the rate of α-proton abstraction.[4]
-
Temperature Control: Performing the coupling reaction at lower temperatures can help to minimize racemization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides with enhanced biological stability and unique structural features. Its primary application lies in the construction of peptide-based therapeutics, particularly in the fields of antimicrobial and antiviral drug discovery. While the propensity for racemization presents a synthetic challenge, careful selection of reaction conditions and reagents can effectively mitigate this issue. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully incorporate this compound into their synthetic strategies, ultimately contributing to the advancement of peptide-based therapeutics.
References
- 1. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, outlines experimental protocols for its application, and presents logical workflows for its use in research and development.
Core Molecular Information
This compound is a derivative of the non-proteinogenic amino acid D-phenylglycine. The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, which is instrumental in preventing unwanted side reactions during peptide synthesis.
Molecular Formula: C₁₆H₁₅NO₄[1][2][3]
Molecular Weight: 285.29 g/mol [1][2][3]
Physicochemical and Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various suppliers and research articles.
| Identifier | Value | Reference |
| CAS Number | 17609-52-8 | [1][2][3] |
| Purity | ≥97.0% | [1][3][4] |
| Property | Value | Reference |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Melting Point | 130-138 °C | [3][7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4][5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4][5] |
| Computational Data | Value | Reference |
| Topological Polar Surface Area (TPSA) | 75.63 Ų | [1] |
| LogP | 2.7387 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 5 | [1] |
| Binding Affinity | Value | Reference |
| Kd for tBuCQN | 390 μM | [2][4][5] |
| Kd for tBuCQD | 323 μM | [2][4][5] |
Experimental Protocols
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The following are generalized protocols for its incorporation into a peptide chain.
This protocol outlines the manual steps for incorporating a this compound residue into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF within a reaction vessel for 15-30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a coupling reagent like HBTU and a base such as DIPEA in DMF.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, remove the N-terminal Fmoc group. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail. The Z-group on the D-phenylglycine residue will also be removed during this step if a strong acid like HBr in acetic acid is used, or via hydrogenolysis.
-
Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The peptide is then collected, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
This protocol describes the coupling of this compound to an amino acid ester in a solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl)
-
Additive (e.g., HOBt)
-
Base (e.g., N-methylmorpholine (NMM) or triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen solvent.
-
Neutralization: Add the base (1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.
-
Coupling: Add the additive (e.g., HOBt, 1.1 equivalents) followed by the coupling reagent (e.g., EDC·HCl, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The resulting crude dipeptide can be further purified by column chromatography or recrystallization.
Visualized Workflows and Relationships
The following diagrams illustrate key processes and relationships relevant to the use of this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Key component relationships of this compound.
References
An In-depth Technical Guide on the Structure and Stereochemistry of Z-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) is a crucial N-protected amino acid derivative extensively utilized as a building block in the synthesis of peptides and peptidomimetics. Its defined stereochemistry and the stability of the benzyloxycarbonyl (Z) protecting group make it an important component in the development of therapeutic peptides and other complex organic molecules. This guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. It also includes a generalized experimental protocol for its synthesis and key analytical data.
Molecular Structure and Stereochemistry
This compound, also known as D-Cbz phenylglycine, is a derivative of the non-proteinogenic amino acid D-phenylglycine.[1][2][3] The molecule consists of a central α-carbon atom bonded to a hydrogen atom, a carboxylic acid group (-COOH), a phenyl group (-C₆H₅), and an amino group (-NH₂) protected by a benzyloxycarbonyl (Z or Cbz) group.
The stereochemistry at the α-carbon is of the 'D' configuration, which corresponds to an '(R)' configuration according to the Cahn-Ingold-Prelog priority rules.[4] This specific spatial arrangement of the substituents is critical for its application in the synthesis of stereochemically defined peptides and pharmaceuticals. The SMILES notation for this compound is O=C(N--INVALID-LINK--C1=CC=CC=C1)OCC2=CC=CC=C2, which explicitly defines this stereochemical configuration.[2]
Below is a diagram illustrating the chemical structure of this compound.
References
Z-D-Phg-OH vs Z-L-Phg-OH differences
An In-depth Technical Guide to the Core Differences Between Z-D-Phg-OH and Z-L-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyloxycarbonyl-D-phenylglycine (this compound) and N-benzyloxycarbonyl-L-phenylglycine (Z-L-Phg-OH) are non-proteinogenic amino acid derivatives that serve as crucial chiral building blocks in synthetic organic chemistry, particularly in peptide synthesis and drug development. As enantiomers, they possess identical chemical formulas and bond connectivity but differ in the three-dimensional arrangement of their atoms. This stereochemical distinction, while subtle, gives rise to profound differences in their physicochemical properties, most notably their interaction with plane-polarized light and their biological activity. This technical guide provides a comprehensive comparison of this compound and Z-L-Phg-OH, detailing their structural differences, physicochemical properties, biological relevance, and key experimental protocols for their differentiation and application.
Introduction: The Significance of Chirality
This compound and Z-L-Phg-OH are stereoisomers, specifically enantiomers, of the N-protected amino acid phenylglycine.[1] Enantiomers are molecules that are non-superimposable mirror images of each other, much like a left and right hand.[1] This property, known as chirality, arises from the presence of a stereocenter, which in the case of phenylglycine is the alpha-carbon bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group (protected with a benzyloxycarbonyl 'Z' group), and a phenyl group.
The seemingly minor difference in spatial arrangement has significant implications in pharmacology and biochemistry. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer of a chiral molecule. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize, separate, and characterize enantiomerically pure compounds like this compound and Z-L-Phg-OH is fundamental to modern drug discovery and development.[2]
Chemical Structure and Stereochemistry
The core structural difference between this compound and Z-L-Phg-OH lies in the configuration at the alpha-carbon. The 'D' and 'L' notation refers to the spatial orientation of the substituents around this chiral center.
Caption: Enantiomeric relationship of this compound and Z-L-Phg-OH.
Physicochemical Properties
While enantiomers share many physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their optical activity. One enantiomer will rotate plane-polarized light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.
| Property | This compound | Z-L-Phg-OH |
| Synonyms | D-Cbz phenylglycine[3][4] | Z-L-phenylglycine, Cbz-L-(+)-Phenylglycine[5][6] |
| CAS Number | 17609-52-8[7][8] | 53990-33-3[5] |
| Molecular Formula | C₁₆H₁₅NO₄[4][8] | C₁₆H₁₅NO₄[5] |
| Molecular Weight | 285.29 g/mol [8] | 285.3 g/mol [5] |
| Appearance | White crystalline powder[7] | White to off-white powder[5] |
| Melting Point | 131 °C[4] | 128-137 °C[5] |
| Optical Rotation | Data not specified in search results | [a]D20 = +101 to +107º (C=1 in DMF)[5] |
| Purity | ≥97% to ≥99.0% (HPLC)[8] | ≥ 99% (HPLC)[5] |
| LogP | 3.36[4] | 2.7[6] |
| Storage Temperature | 4°C or Room Temperature[8] | 0-8 °C[5] |
Biological Activity and Applications
The primary application for both this compound and Z-L-Phg-OH is as building blocks in peptide synthesis.[7] The incorporation of these non-proteinogenic amino acids can introduce conformational constraints and unique side-chain functionalities into peptides, potentially enhancing their biological activity, stability, and pharmacokinetic properties.[9]
-
This compound : This enantiomer has been documented as an N-blocked amino acid with binding affinities (Kd) of 390 μM and 323 μM for tBuCQN and tBuCQD, respectively.[3][4] This suggests its potential utility in designing molecules that target specific binding pockets.
-
Z-L-Phg-OH : Z-L-phenylglycine is described as a versatile chiral building block in the synthesis of pharmaceuticals and agrochemicals.[5] It is particularly valuable in the development of enzyme inhibitors and other therapeutic agents, with applications in oncology and neurology research.[5] Its structure allows for the introduction of phenyl groups that can enhance the biological activity of target compounds.[5]
The stereochemistry is critical. The distinct three-dimensional shape of each enantiomer dictates how it will fit into the active site of a chiral enzyme or the binding pocket of a receptor. This "lock and key" principle means that the biological effects of the D- and L-isomers can differ dramatically.
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The most definitive method for separating and analyzing enantiomers like this compound and Z-L-Phg-OH is chiral HPLC. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers.
Principle: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for their separation. Pirkle D-Phenyl Glycine columns are one type of chiral column used for such separations.[10]
General Protocol:
-
Column: A chiral HPLC column (e.g., Pirkle D-Phenyl Glycine, cyclodextrin-based, or crown ether-based).[10][11]
-
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, isopropanol, ethanol) and potentially an acidic or basic modifier to control the ionization state of the analyte. The exact composition must be optimized for the specific column and analytes.
-
Sample Preparation: Dissolve a small amount of the Z-Phg-OH mixture (D and L) in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the column effluent using a UV detector, as the phenyl and benzyloxycarbonyl groups are chromophoric.
-
Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The peak area can be used to determine the enantiomeric excess (e.e.) of a mixture.
Caption: General workflow for chiral HPLC separation.
Application in Solid-Phase Peptide Synthesis (SPPS)
Both this compound and Z-L-Phg-OH can be incorporated into peptide chains. While the Z-group is more common in solution-phase synthesis, Boc- or Fmoc-protected phenylglycine derivatives are typically used in SPPS.[9] The following is a conceptual workflow for one cycle of Boc-based SPPS.
Principle: A peptide chain is assembled sequentially while anchored to an insoluble solid support (resin). The cycle involves deprotection of the N-terminal amino group, coupling of the next protected amino acid, and washing to remove excess reagents.
General Protocol (Single Coupling Cycle):
-
Resin Preparation: The synthesis begins with an amino acid attached to a solid support resin, with its amino group protected.
-
Deprotection: The N-terminal protecting group (e.g., Boc) is removed using an acid like trifluoroacetic acid (TFA).
-
Neutralization: The resin is washed and then neutralized with a base like diisopropylethylamine (DIEA).
-
Coupling: The next amino acid (e.g., Boc-D-Phg-OH or Boc-L-Phg-OH) is pre-activated with a coupling reagent (e.g., HBTU) and added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts.
-
Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid (e.g., HF).
Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The core difference between this compound and Z-L-Phg-OH is their stereochemistry; they are enantiomers. This fundamental structural distinction leads to different optical properties and, most importantly, differential behavior in chiral environments. For researchers in drug development, understanding and controlling this stereochemistry is paramount. While they share the same chemical makeup, their biological activities can vary significantly, underscoring the importance of stereospecific synthesis and characterization in the creation of safe and effective therapeutic agents. Their utility as specialized building blocks enables the construction of novel peptides and complex molecules with tailored pharmacological profiles.
References
- 1. youtube.com [youtube.com]
- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:17609-52-8 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Z-Phg-OH | C16H15NO4 | CID 819214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17609-52-8 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of N-Cbz-D-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Cbz-D-phenylglycine, a critical building block in the development of peptide-based therapeutics and other pharmaceuticals. This document details the underlying chemical principles, experimental protocols, and analytical methods for obtaining high-purity N-Cbz-D-phenylglycine.
Introduction
N-Cbz-D-phenylglycine, also known as N-benzyloxycarbonyl-D-phenylglycine, is a derivative of the non-proteinogenic amino acid D-phenylglycine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis and other complex organic transformations.[1][2] Its stability under various conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool in medicinal chemistry and drug discovery.[2][3] The stereochemical integrity of the D-phenylglycine core is often essential for the biological activity of the final pharmaceutical product.
Synthesis of N-Cbz-D-phenylglycine
The most prevalent and industrially scalable method for the synthesis of N-Cbz-D-phenylglycine is the Schotten-Baumann reaction.[4][5][6] This reaction involves the acylation of the amino group of D-phenylglycine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired N-protected product.[3][4][5]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of D-phenylglycine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of a chloride ion and the formation of the N-Cbz-D-phenylglycine, along with hydrochloric acid, which is neutralized by the base.[1]
References
Solubility Profile of Z-D-Phg-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the solubility of Z-D-Phg-OH (N-benzyloxycarbonyl-D-phenylglycine), a crucial parameter for its application in peptide synthesis, drug development, and various biochemical assays. As a protected amino acid, understanding its behavior in different solvent systems is fundamental for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and provides a logical workflow for this analytical process.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, which includes a polar carboxylic acid group, a moderately polar carbamate (B1207046) linkage, and non-polar phenyl and benzyl (B1604629) groups, results in a nuanced solubility profile. Its solubility is influenced by factors such as the solvent's polarity, hydrogen bonding capacity, temperature, and pH.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources to provide a general understanding of its solubility in common laboratory solvents.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble / Slightly Soluble[1][2] | Often requires sonication to achieve full dissolution. |
| Methanol (B129727) | CH₃OH | Polar Protic | Slightly Soluble[2] | |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble / Sparingly Soluble[1][2] | |
| Chloroform | CHCl₃ | Non-polar | Slightly Soluble[2] | |
| Water | H₂O | Polar Protic | Less Soluble / Low Solubility[2] | The presence of the non-polar phenyl and benzyl groups limits its aqueous solubility. |
It is important to note that for the L-enantiomer, N-Carbobenzoxy-l-2-phenylglycine, the solubility in pure solvents was found to follow the order: acetonitrile (B52724) < isobutanol < ethyl acetate (B1210297) ≈ sec-butanol < n-butanol < 1,4-dioxane (B91453) < isopropanol (B130326) < n-propanol < ethanol < methanol < acetone (B3395972) < water, with solubility increasing with temperature[3]. While not directly applicable to the D-enantiomer, this provides valuable insight into the types of solvents that are likely to be effective.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.[4][5][6][7][8][9][10]
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pipettes and other standard laboratory glassware
-
Evaporating dish or pre-weighed vials for gravimetric analysis
-
UV-Vis spectrophotometer (for spectroscopic analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume or mass of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5][6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.
-
-
Quantification:
-
Gravimetric Method:
-
Transfer a known volume of the clear filtrate into a pre-weighed, dry evaporating dish or vial.[4][11]
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
-
-
Spectroscopic Method (e.g., UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that researchers determine the solubility experimentally under their specific conditions of use.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. CAS 17609-52-8: Benzyloxycarbonyl-D-phenylglycine [cymitquimica.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide on the Mechanism of Action of Z-D-Phg-OH in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-D-Phg-OH, or N-benzyloxycarbonyl-D-phenylglycine, is a chiral carboxylic acid that serves a crucial role not as a direct building block in conventional solid-phase peptide synthesis (SPPS), but as a highly effective chiral resolving agent . Its primary mechanism of action involves the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. This process is fundamental in pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety. This guide elucidates the core mechanism of this compound, detailing the principles of diastereomeric salt formation, providing experimental protocols, and presenting quantitative data on its application.
Core Mechanism: Chiral Resolution via Diastereomeric Salt Formation
The primary function of this compound in synthesis is to resolve racemic mixtures—50:50 mixtures of two enantiomers. Enantiomers possess identical physical properties, making their separation exceptionally difficult.[1] The mechanism employed by this compound circumvents this by converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be separated by conventional techniques like crystallization.[1][2]
The process unfolds in three key stages:
-
Salt Formation: A racemic mixture of a chiral base (e.g., a racemic amine, R/S-Amine) is reacted with an enantiomerically pure acid, this compound (D-Acid). This acid-base reaction forms a mixture of two diastereomeric salts: (R-Amine)-(D-Acid) and (S-Amine)-(D-Acid).
-
Differential Solubility and Crystallization: Unlike the original enantiomers, these two diastereomeric salts have different solubilities in a given solvent.[2] Through careful selection of the solvent and temperature, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.[3]
-
Isolation and Liberation: The crystallized, diastereomerically pure salt is separated by filtration. Subsequently, the resolved amine is liberated from the chiral resolving agent by treatment with a base (to neutralize the acid) or an acid (if resolving a racemic acid with a chiral base), allowing for the isolation of the desired pure enantiomer. The resolving agent, this compound, can often be recovered and recycled.[4]
The success of this resolution is governed by the differences in the crystal lattice energies of the diastereomeric salts, which in turn dictates their solubility.
Visualization of the Resolution Workflow
The logical flow of a classical resolution process using this compound can be visualized as follows.
Caption: Workflow for chiral resolution of a racemic amine using this compound.
Experimental Protocols
Below are generalized and specific protocols for the application of this compound in chiral resolution.
3.1. General Protocol for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic base (1.0 equivalent) and the chiral resolving agent, this compound (0.5 to 1.0 equivalent), in a suitable solvent at an elevated temperature to ensure complete dissolution. The choice of solvent is critical and often requires empirical screening (e.g., methanol (B129727), ethanol, acetone, ethyl acetate, or mixtures thereof).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
Enantiomeric Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt, typically by HPLC or NMR analysis.
-
Recrystallization (Optional): If the desired level of purity is not achieved, one or more recrystallization steps can be performed.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. The this compound will move into the aqueous layer as its sodium salt, while the free amine can be extracted into the organic layer.
-
Final Isolation: Separate the layers, dry the organic phase (e.g., over Na₂SO₄), and evaporate the solvent to yield the enantiomerically pure amine. The resolving agent can be recovered from the aqueous layer by acidification and extraction.
3.2. Specific Protocol: Resolution of Racemic 1-Phenylethanamine
-
Materials: Racemic 1-phenylethanamine, this compound, Methanol.
-
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of this compound in 100 mL of methanol by heating gently.
-
To the hot solution, add 4.2 g of racemic 1-phenylethanamine.
-
Allow the solution to cool to room temperature and then let it stand for 24 hours. Crystals of the diastereomeric salt should form.
-
Filter the crystals and wash them with a small portion of cold methanol.
-
To liberate the amine, treat the collected salt with 50 mL of 10% aqueous NaOH and extract with diethyl ether (3 x 30 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain the resolved 1-phenylethanamine.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation.
-
Quantitative Data
The efficiency of a chiral resolution is measured by the yield and the enantiomeric excess of the final product. The following table summarizes representative data for the resolution of various amines using this compound or similar resolving agents, illustrating the effectiveness of the technique.
| Racemic Compound Resolved | Resolving Agent | Solvent | Yield of Pure Enantiomer | Enantiomeric Excess (e.e.) |
| 1-Phenylethylamine | (R)-Mandelic Acid | Methanol | 78-90% | >95% (after one recrystallization)[5] |
| Phenylalanine Methyl Ester | PEGylated-(R)-Mandelic Acid | Methanol | 78% | 87% (after two cycles)[5] |
| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 90% | 95% (after two cycles)[5] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | >80% | High (implied by crystallization)[6] |
Note: Data for this compound specifically can be sparse in publicly available literature, as resolutions are often proprietary. The data presented uses structurally similar chiral acids to demonstrate the typical performance of this resolution method.
Mechanism of Action in Other Synthetic Contexts
While its predominant role is as a resolving agent, N-protected phenylglycine derivatives like this compound are also valuable precursors in the asymmetric synthesis of other molecules , such as β-lactams, which are core structures in many antibiotics.[7][8][9] In these syntheses, the stereocenter of the D-phenylglycine moiety is used to control the stereochemistry of newly formed chiral centers in the target molecule.
For instance, in certain [2+2] cycloaddition reactions (e.g., the Staudinger synthesis) to form β-lactams, chiral auxiliaries derived from phenylglycine can be employed to direct the stereoselective formation of the product.
Caption: Role of a this compound derivative as a chiral auxiliary in synthesis.
Conclusion
This compound is a powerful tool in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Its mechanism of action is centered on the classical chemical principle of diastereomeric salt formation, providing a robust, scalable, and reliable method for the resolution of racemic amines and other bases. By converting a difficult-to-separate mixture of enantiomers into easily separable diastereomers, this compound enables the isolation of single-enantiomer active pharmaceutical ingredients, thereby ensuring their therapeutic efficacy and safety.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolution processes [kesselssa.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O’Connell–Griffin Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Z-D-Phg-OH in Peptides: A Technical Guide to Enhancing Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The engineering of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability. This technical guide delves into the utility of N-α-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), a protected D-amino acid, as a valuable building block in the synthesis of bioactive peptides. While specific, publicly available data on a wide range of peptides containing this compound is limited, this guide will provide a comprehensive overview of its properties, its role in peptide synthesis, and the potential biological implications of its inclusion in peptide sequences.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value |
| Synonyms | D-Cbz phenylglycine, Z-D-phenylglycine |
| CAS Number | 17609-52-8[1][2] |
| Molecular Formula | C₁₆H₁₅NO₄[2] |
| Molecular Weight | 285.29 g/mol [2] |
| Appearance | Powder |
| Purity | ≥99.0% (HPLC) |
| Application | Peptide synthesis, particularly solution-phase |
Biological Implications of Incorporating D-Phenylglycine
The introduction of a D-phenylglycine residue into a peptide backbone can confer several advantageous properties that modulate its biological activity. Phenylglycine-type amino acids are found in a variety of peptide natural products, including glycopeptide antibiotics.[3] The inclusion of D-amino acids, such as D-phenylglycine, is a critical strategy for enhancing the therapeutic potential of peptides.[4]
Key advantages include:
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid hinders recognition and cleavage by proteases, which typically target L-amino acids. This leads to a longer in-vivo half-life of the peptide.[4][5]
-
Conformational Rigidity: The steric bulk of the phenyl side chain restricts the conformational freedom of the peptide backbone. This can be leveraged to stabilize specific secondary structures, such as turns or helices, potentially increasing the peptide's binding affinity to its biological target.[5]
-
Modulation of Biological Activity: The unique stereochemistry and rigidity imparted by D-phenylglycine can alter the peptide's interaction with its target, leading to modified (enhanced or novel) biological activity.
| Ligand | Target | Dissociation Constant (Kd) |
| This compound | tBuCQN | 390 μM[1][6] |
| This compound | tBuCQD | 323 μM[1][6] |
Note: The context and significance of the interaction with tBuCQN and tBuCQD are not detailed in the source material.
Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino functionality, preventing unwanted side reactions during amino acid coupling.[4][7] The following is a generalized protocol for the manual incorporation of this compound using a Boc/Bzl strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin or equivalent
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Cold diethyl ether
Protocol:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (e.g., 3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF.
-
Add DIEA (e.g., 6 equivalents) to the amino acid solution to pre-activate it.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The completion of the coupling can be monitored using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group is stable to mild acids like TFA but can be removed by strong acids like HF or through hydrogenolysis.[8]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Collect the crude peptide by centrifugation and wash it with diethyl ether.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide fractions to obtain the final product.
-
Potential Signaling Pathways and Mechanisms of Action
The specific signaling pathway modulated by a peptide containing this compound is entirely dependent on the overall amino acid sequence and the three-dimensional structure of the peptide, which dictates its biological target. As a synthetic building block, this compound itself does not have a direct role in cellular signaling.[9] However, its incorporation can lead to peptides with altered binding affinities and specificities for receptors, enzymes, or other protein targets.
For instance, a peptide designed to be an enzyme inhibitor would block a specific step in a metabolic or signaling pathway. A peptide designed as a receptor antagonist would prevent the binding of the natural ligand, thereby inhibiting downstream signaling.
The following diagram illustrates a generalized workflow for assessing the biological activity of a newly synthesized peptide containing this compound.
Caption: Workflow for the synthesis and biological evaluation of peptides containing this compound.
The following diagram illustrates a hypothetical mechanism where a peptide containing this compound acts as a receptor antagonist.
Caption: Antagonistic action of a this compound-containing peptide at a cell surface receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Z-D-Phg-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-Carbobenzyloxy-D-phenylglycine (Z-D-Phg-OH), a critical building block in synthetic peptide chemistry. It covers commercial sourcing, key technical data, and a detailed protocol for its application in forming peptide bonds.
Workflow for Procurement and Application
The process of selecting and utilizing a chemical reagent like this compound for research and development involves a structured approach, from initial sourcing to final application. The following diagram outlines a typical workflow for a researcher.
Caption: General workflow for incorporating this compound in peptide synthesis.
Commercial Supplier Data
This compound is available from a range of chemical suppliers. The quality and purity of the reagent are critical for successful peptide synthesis. Below is a summary of technical data from several prominent suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Physical Form |
| Sigma-Aldrich | 17609-52-8[1][2] | C₁₆H₁₅NO₄[1][2] | 285.29[1][2] | ≥99.0% (HPLC)[1][2] | Powder[1][2] |
| ChemScene | 17609-52-8[3] | C₁₆H₁₅NO₄[3] | 285.29[3] | ≥97%[3] | Not Specified |
| Santa Cruz Biotech | 17609-52-8[4] | C₁₆H₁₅NO₄[4] | 285.29[4] | Not Specified | Not Specified |
| MedChemExpress | 17609-52-8[5] | C₁₆H₁₅NO₄ | 285.29 | Not Specified | Not Specified |
| Carbolution | 17609-52-8 | C₁₆H₁₅NO₄ | 285.29 | 98% | Not Specified |
| ChemicalBook | 17609-52-8[6] | C₁₆H₁₅NO₄ | 285.29 | 99%[6] | White Crystalline Powder[6] |
Experimental Protocol: Solution-Phase Peptide Coupling
The following is a generalized, representative protocol for coupling this compound to an amino acid ester or a peptide with a free N-terminal amine in a solution-phase synthesis. This method utilizes a carbodiimide (B86325) activating agent with an additive to minimize racemization.[1][7]
I. Materials and Reagents
-
This compound (1 equivalent)
-
Amino acid ester hydrochloride or peptide with a free N-terminus (e.g., H-Gly-OMe·HCl, 1 equivalent)
-
Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 - 1.2 equivalents)
-
Racemization Suppressant: 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)[4]
-
Base (for hydrochloride salts): N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent)
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Work-up Solutions: 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Drying Agent: Anhydrous Na₂SO₄ or MgSO₄
II. Procedure
-
Dissolution & Neutralization:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (or peptide salt) in anhydrous DCM.
-
Cool the flask in an ice bath (0 °C).
-
Add the base (e.g., NMM, 1 equivalent) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution in an ice bath.
-
Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the this compound solution.
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the flask containing the free amine.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours.
-
-
Monitoring the Reaction:
-
Reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting amine and the appearance of a new, higher-running spot indicates product formation.
-
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU byproduct. Rinse the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1N HCl (to remove any unreacted base)
-
Saturated NaHCO₃ solution (to remove unreacted this compound and HOBt)
-
Brine (to remove residual water)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude protected peptide.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure, Z-protected peptide.
-
III. Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions of the work-up but can be removed when desired. The most common method for its cleavage is catalytic hydrogenation, using H₂ gas with a palladium-on-carbon (Pd/C) catalyst.[6] This yields the free amine, ready for the next coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Z-D-Phg-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern medicinal chemistry to enhance therapeutic properties. Z-D-Phg-OH (N-Benzyloxycarbonyl-D-phenylglycine) is a valuable building block for this purpose. The D-configuration of the amino acid provides resistance to proteolytic degradation, thereby increasing the in-vivo half-life of the peptide. Furthermore, the phenylglycine residue, with its phenyl group directly attached to the α-carbon, imparts significant conformational rigidity to the peptide backbone. This can lead to more defined secondary structures, potentially enhancing binding affinity and selectivity for biological targets. Phenylglycine and its derivatives are integral components of various bioactive natural products, including glycopeptide antibiotics like vancomycin.[1][2][3]
A primary challenge in the solid-phase peptide synthesis (SPPS) of phenylglycine-containing peptides is the high susceptibility of the α-proton to epimerization (racemization) during the coupling step.[4] This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences using SPPS, with a strong emphasis on strategies to minimize racemization and ensure high purity of the final product.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
| Storage | Store at 2-8°C, protected from moisture |
Strategic Considerations for SPPS
The benzyloxycarbonyl (Z) protecting group is stable to the mildly basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). This makes this compound suitable for use in Fmoc-based SPPS, particularly for the introduction of a D-phenylglycine residue at any position within the peptide sequence.
The critical factor for successful synthesis is the suppression of racemization during the activation and coupling of this compound. The choice of coupling reagents and the base used for activation are paramount.
Minimizing Racemization of Phenylglycine
Research has shown that the base-catalyzed coupling of phenylglycine is the critical step for racemization. The use of standard coupling conditions, such as HBTU/DIPEA, can lead to significant epimerization. To mitigate this, specific reagents and conditions are highly recommended.
Choice of Coupling Reagent and Base
The combination of a uronium-based coupling reagent with a sterically hindered, weaker base has been demonstrated to be highly effective in preventing racemization.
Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | Moderate | |
| HBTU | DIPEA | Moderate | |
| PyBOP | DIPEA | Moderate | |
| COMU | TMP | >98% | |
| DEPBT | TMP | High | |
| DMTMM-BF₄ | NMM | ~71% (Microwave SPPS) |
Data adapted from studies on Fmoc-phenylglycine, the principles of which are directly applicable to this compound.
Based on available data, the recommended coupling systems are COMU/TMP or DEPBT/TMP .
Experimental Protocols
This section provides a detailed protocol for the manual incorporation of this compound into a growing peptide chain on a solid support using an Fmoc/tBu strategy.
Materials
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol for a Single Coupling Cycle of this compound
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling of this compound (Recommended Method):
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and COMU (3 eq., 0.3 mmol) in DMF.
-
Add TMP (6 eq., 0.6 mmol) to the solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Note: Avoid prolonged pre-activation times to minimize the risk of racemization.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of resin beads. A yellow or colorless result indicates a complete coupling. If the test is positive (blue/purple), a second coupling may be necessary.
-
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF and DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A shallow gradient is often required to separate any diastereomeric impurities.[5]
-
-
Characterization:
-
Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry (MS).[5] Tandem MS (MS/MS) can be used to confirm the peptide sequence.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Logical relationship of incorporating this compound to enhance peptide properties.
Conclusion
The successful synthesis of peptides containing this compound is achievable with high fidelity by implementing strategies that specifically address the challenge of racemization. The use of coupling reagents such as COMU or DEPBT in combination with sterically hindered bases like TMP is critical for preserving the stereochemical integrity of the D-phenylglycine residue. The protocols and data presented herein provide a robust framework for researchers to leverage the unique structural and stability advantages conferred by the incorporation of this compound in the development of novel peptide-based therapeutics.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Z-D-Phg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the successful incorporation of N-α-Benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) into peptide sequences. Given the unique challenges associated with this amino acid derivative, including significant steric hindrance and a high propensity for racemization, this document outlines optimized protocols, compares the efficacy of various coupling reagents, and offers troubleshooting strategies to ensure high-yield and stereochemically pure peptide synthesis.
Core Principles and Challenges
This compound is a non-proteinogenic amino acid derivative valued in peptidomimetic and drug design for introducing conformational constraints and enhancing metabolic stability. However, its successful incorporation into a peptide chain is complicated by two primary factors:
-
Steric Hindrance: The bulky phenyl side chain and the N-terminal benzyloxycarbonyl (Z) group create significant steric hindrance around the carboxylic acid, which can impede the approach of the nucleophilic amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[1][2]
-
Racemization: D-phenylglycine is highly susceptible to racemization (epimerization) at the α-carbon.[3][4] The benzylic α-proton is acidic and can be abstracted under the basic conditions typically employed in peptide synthesis, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity upon reprotonation.[3][4] The base-catalyzed coupling step is the most critical stage where racemization occurs.[5][6][7]
To overcome these challenges, careful selection of coupling reagents, bases, and reaction conditions is paramount.
Comparative Efficacy of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing racemization when incorporating this compound. High-reactivity uronium/aminium and phosphonium (B103445) salt-based reagents are generally recommended over standard carbodiimides for sterically hindered couplings.[1][2]
Table 1: Performance of Common Coupling Reagents for Phenylglycine Derivatives
| Coupling Reagent Class | Representative Reagents | Coupling Efficiency for Hindered Residues | Racemization Suppression | Key Advantages & Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Very High | High to Very High | Advantages: Fast reaction times, high yields, effective for hindered amino acids.[2][8] COMU is particularly effective at suppressing racemization.[5][6][7] Disadvantages: Higher cost, potential for side reactions if used in excess.[9][10] |
| Phosphonium Salts | PyBOP, PyAOP, DEPBT | High | High | Advantages: Rapid reactions, good yields. DEPBT is noted for low racemization.[6][7] Byproducts are generally not problematic.[8][10] Disadvantages: Can be less effective than the best uronium salts for highly challenging couplings.[10] |
| Carbodiimides | DCC, DIC, EDC | Moderate | Low to Moderate | Advantages: Cost-effective.[9] Disadvantages: Often require additives (e.g., Oxyma, HOBt) to enhance efficiency and suppress racemization.[1] Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC is problematic for SPPS.[8][9] |
Table 2: Impact of Base Selection on Racemization of Phenylglycine
| Base | pKa | Steric Hindrance | Racemization Potential | Recommended Use |
| DIPEA (N,N-Diisopropylethylamine) | ~11 | High | High | Generally not recommended for Phg coupling due to high racemization rates.[6] |
| TMP (2,4,6-Collidine) | ~7.44 | High | Very Low | Highly recommended , especially in combination with COMU or DEPBT.[5][6][7] |
| NMM (N-Methylmorpholine) | ~7.38 | Moderate | Low | A good alternative to DIPEA, shown to reduce racemization.[6] |
| DMP (2,6-Lutidine) | ~6.7 | High | Very Low | Recommended as an alternative to TMP for minimizing racemization.[5][7] |
Experimental Protocols
The following protocols are designed for the efficient and low-racemization coupling of this compound in solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.
The overall process of solid-phase peptide synthesis follows a cyclical procedure of deprotection and coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
This protocol utilizes COMU and TMP, a combination shown to significantly reduce epimerization of phenylglycine.[5][6][7]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
COMU (3 equivalents)
-
TMP (2,4,6-Collidine) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine. Confirm the presence of free amines with a positive Kaiser test.[9]
-
Pre-activation/Coupling:
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically demanding couplings, extended reaction times may be necessary.[1]
-
Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completeness of the coupling. A negative result (yellow beads) indicates completion.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the vessel, wash with DMF (3 times), and repeat the coupling step (steps 4-6) with a fresh solution of activated this compound.[1][13]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.
DEPBT is another excellent choice for minimizing racemization.[6][7]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
DEPBT (3 equivalents)
-
TMP or NMM (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Follow steps 1-3 from the Recommended Protocol.
-
Coupling: In the reaction vessel containing the washed resin, add DMF, followed by this compound, DEPBT, and the base (TMP or NMM).
-
Reaction: Agitate the mixture for 2-6 hours at room temperature.
-
Monitoring and Washing: Follow steps 6-8 from the Recommended Protocol.
Mechanism of Racemization and its Mitigation
Understanding the mechanism of racemization is key to preventing it. The process is initiated by the abstraction of the α-proton by a base, which is facilitated by the electron-withdrawing nature of the phenyl ring.
Caption: Simplified mechanism of base-catalyzed racemization of phenylglycine.
Mitigation Strategy: The key is to reduce the basicity of the reaction environment during the critical coupling step. This is achieved by:
-
Using sterically hindered, weaker bases like TMP or NMM instead of DIPEA.[6]
-
Employing coupling reagents like COMU and DEPBT, which facilitate rapid amide bond formation, thereby reducing the time the activated amino acid is exposed to basic conditions.[5][7]
Troubleshooting Guide
Table 3: Common Problems and Solutions in this compound Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The bulky nature of this compound is impeding the reaction.[1][2] 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus.[1] | 1. Perform a double coupling. [1][13] 2. Increase reaction time (e.g., overnight) or gently heat (e.g., to 40°C), though heating may increase racemization risk.[1] 3. Switch to a more potent coupling reagent like HATU or COMU.[1][2] 4. Change the solvent from DMF to NMP or add chaotropic salts (e.g., LiCl) to disrupt aggregation.[1] |
| Presence of Diastereomeric Impurities (Racemization) | 1. Base is too strong: Use of DIPEA.[6] 2. Prolonged activation time: The activated ester is susceptible to epimerization.[11] 3. Inefficient coupling reagent. | 1. Switch to a weaker, hindered base like TMP or NMM.[5][6][7] 2. Use a low-racemization coupling reagent such as COMU or DEPBT.[5][7] 3. Minimize pre-activation time; add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation).[11][12] |
| Low Final Yield / Deletion Sequence | Consistently incomplete coupling at the this compound residue. | 1. Implement a combination of the solutions for incomplete coupling. 2. After the first coupling attempt, cap any unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.[1] |
By implementing these optimized protocols and understanding the underlying chemical principles, researchers can successfully navigate the challenges of incorporating this compound, ensuring the synthesis of high-quality, stereochemically defined peptides for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Protecting Group Strategies for Z-D-Phg-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) is a critical building block in the synthesis of peptides and peptidomimetics. The presence of the bulky phenyl group on the α-carbon introduces conformational constraints that can enhance biological activity and metabolic stability. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the amine, which is stable under a variety of conditions, yet can be removed selectively. This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving this compound, focusing on the protection of the carboxylic acid moiety and subsequent peptide coupling reactions.
Protecting Group Strategies for this compound
The primary challenge in utilizing this compound in peptide synthesis is the protection of its carboxylic acid group to prevent self-condensation and to allow for the activation of the carboxyl group of another amino acid for coupling. The choice of the carboxylic acid protecting group should be orthogonal to the N-terminal Z group, meaning it can be removed without affecting the Z group.[1]
Key considerations for selecting a protecting group strategy include:
-
Orthogonality: The protecting groups for the amine and carboxylic acid must be removable under different conditions.
-
Reaction Conditions: The conditions for protection and deprotection should be mild enough to avoid racemization or degradation of the molecule.
-
Yield and Purity: The chosen methods should provide high yields and products of high purity to be suitable for multi-step syntheses.
The following sections detail the synthesis of this compound and subsequent protection of its carboxylic acid group.
Synthesis of this compound
The most common method for the synthesis of this compound is the Schotten-Baumann reaction, where D-phenylglycine is acylated with benzyl (B1604629) chloroformate in the presence of a base.[2][3][4]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve D-phenylglycine (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.0 eq) at 0°C.
-
Acylation: Slowly and simultaneously add benzyl chloroformate (1.1 eq) and an additional equivalent of aqueous sodium hydroxide (1.0 eq) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.
-
Acidification: Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., HCl) to precipitate the this compound.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value | Reference |
| Yield | 85-95% | General expectation for Schotten-Baumann reactions. |
| Reaction Time | 3-6 hours | Estimated from typical procedures. |
| Purity | >98% | Achievable with proper work-up and purification. |
Protection of the Carboxylic Acid Group of this compound
Once the amino group is protected, the carboxylic acid must be masked before this compound can be used as a coupling partner from the N-terminus. Common protecting groups for the carboxylic acid are methyl and benzyl esters.
Methyl Ester Protection
This method involves the in situ generation of HCl, which catalyzes the esterification.
-
Suspension: Suspend this compound (1.0 eq) in anhydrous methanol at 0°C.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the suspension while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
The Steglich esterification is a milder method that uses a carbodiimide (B86325) coupling agent and a catalyst.[5][6][7]
-
Dissolution: Dissolve this compound (1.0 eq), methanol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Method | Reagents | Typical Yield | Reaction Time | Reference |
| Fischer Esterification | SOCl₂/Methanol | 80-90% | 12-24 hours | General procedure. |
| Steglich Esterification | DCC/DMAP/Methanol | 85-95% | 2.5-4.5 hours | [5][6] |
Benzyl Ester Protection
Benzyl esters are particularly useful as they can be removed by hydrogenolysis, the same condition used for Z-group deprotection.
-
Dissolution: Dissolve this compound (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Work-up: After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by chromatography.
| Method | Reagents | Typical Yield | Reaction Time | Reference |
| Fischer-Speier Esterification | Benzyl Alcohol/p-TsOH | 70-85% | 4-8 hours | [8] |
Peptide Coupling with this compound
With the carboxylic acid of this compound protected (e.g., as a methyl ester, Z-D-Phg-OMe), it can be deprotected at the N-terminus to yield H-D-Phg-OMe, which can then be coupled with another N-protected amino acid. Alternatively, this compound can be used directly to acylate an amino acid ester.
Experimental Protocol: Peptide Coupling (Solution Phase)
-
Dissolution: Dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Neutralization: Add a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt.
-
Activation: Add a coupling reagent such as HBTU (1.1 eq) and an additional equivalent of base (DIPEA, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the dipeptide by chromatography or recrystallization.
| Coupling Reagent | Additives | Typical Yield | Reaction Time |
| HBTU/DIPEA | - | >90% | 2-6 hours |
| HATU/DIPEA | - | >90% | 1-4 hours |
| EDC/HOBt | HOBt | 80-90% | 12-24 hours |
Deprotection Strategies
The final step in the synthesis is the removal of the protecting groups. The Z group is typically removed by catalytic hydrogenation. If a benzyl ester was used to protect the carboxylic acid, it will be cleaved simultaneously. Methyl esters are more stable and require saponification.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolution: Dissolve the protected peptide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Experimental Protocol: Saponification of Methyl Ester
-
Dissolution: Dissolve the peptide methyl ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Base Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Neutralize the reaction mixture with a dilute acid.
-
Isolation: Extract the product with an organic solvent or remove the solvent under reduced pressure and purify as needed.
| Deprotection Method | Reagents | Typical Yield | Reaction Time |
| Catalytic Hydrogenation | H₂, Pd/C | >95% | 2-12 hours |
| Saponification | LiOH or NaOH | 85-95% | 1-4 hours |
Conclusion
The successful incorporation of this compound into peptide chains relies on a well-defined protecting group strategy. The robust Z-group provides excellent N-terminal protection, while the carboxylic acid can be effectively masked as a methyl or benzyl ester. The choice of ester will depend on the desired deprotection conditions at the final stage of the synthesis. The protocols and data presented here provide a comprehensive guide for researchers to develop efficient and high-yielding synthetic routes for novel peptides and peptidomimetics containing the D-phenylglycine moiety.
References
- 1. scispace.com [scispace.com]
- 2. synarchive.com [synarchive.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Z-D-Phg-OH in the Synthesis of Vancomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263) is a glycopeptide antibiotic of last resort for treating serious infections caused by Gram-positive bacteria. The emergence of vancomycin-resistant strains has necessitated the development of new analogues with improved efficacy. One key strategy involves the modification of the N-terminal D-leucyl residue of the vancomycin scaffold. This modification can lead to enhanced antibacterial activity, even against resistant strains.
These application notes provide a detailed guide for the use of N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) in the semi-synthesis of novel vancomycin analogues. While the use of Boc-protected amino acids is more commonly reported, the principles of peptide coupling and modification of the vancomycin core are readily adaptable for Z-protected amino acids. This document outlines the general workflow, detailed experimental protocols, and relevant data for researchers in the field of antibiotic development.
Core Concepts and Workflow
The synthesis of N-terminal modified vancomycin analogues typically involves a three-stage process:
-
Preparation of the Vancomycin Core: This involves the removal of the native N-terminal D-leucyl amino acid from the vancomycin aglycon. This is often achieved through Edman degradation.
-
Peptide Coupling: The exposed primary amine of the desleucyl-vancomycin aglycon is then coupled with an N-protected amino acid, in this case, this compound. This reaction is mediated by standard peptide coupling reagents.
-
Deprotection and Purification: The final step involves the removal of the N-terminal protecting group (the benzyloxycarbonyl or 'Z' group) and purification of the final vancomycin analogue, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Preparation of Desleucyl-Vancomycin Aglycon
This protocol describes the removal of the N-terminal D-leucyl residue from the vancomycin aglycon.
Materials:
-
Vancomycin Hydrochloride
-
Trifluoroacetic acid (TFA)
-
Phenylisothiocyanate (PITC)
-
Water
-
Diethyl ether
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Deglycosylation (if starting with vancomycin): Vancomycin hydrochloride is first deglycosylated to yield the vancomycin aglycon. This is typically achieved by treating vancomycin hydrochloride with TFA at elevated temperatures. The crude aglycon is then purified.
-
Edman Degradation:
-
Dissolve the vancomycin aglycon in a mixture of pyridine and water.
-
Add phenylisothiocyanate (PITC) and stir the reaction at room temperature. Monitor the reaction by HPLC until the formation of the phenylthiocarbamoyl (PTC) derivative is complete.
-
Lyophilize the reaction mixture to remove the solvents.
-
Treat the dried residue with anhydrous TFA to effect the cleavage of the N-terminal amino acid.
-
Remove the TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the desleucyl-vancomycin aglycon.
-
Purify the product by flash chromatography or preparative HPLC.
-
Protocol 2: Coupling of this compound to Desleucyl-Vancomycin Aglycon
This protocol details the coupling of this compound to the prepared desleucyl-vancomycin aglycon.
Materials:
-
Desleucyl-vancomycin aglycon
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.5 equivalents), EDCI (1.5 equivalents), and HOBt (1.5 equivalents) in anhydrous DMF.
-
Stir the solution at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the desleucyl-vancomycin aglycon (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution of the aglycon.
-
Slowly add the pre-activated this compound solution to the aglycon solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of the Z-Group
This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) protecting group.
Materials:
-
Z-protected vancomycin analogue
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Z-protected vancomycin analogue in MeOH or THF.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or THF).
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected vancomycin analogue.
-
Purify the final product by reverse-phase preparative HPLC.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be expected from the synthesis and evaluation of a vancomycin analogue synthesized using this compound.
| Compound | Starting Material | Coupling Reagents | Yield (%) | Purity (HPLC, %) |
| Z-D-Phg-Vancomycin Aglycon | Desleucyl-vancomycin aglycon | EDCI, HOBt, DIPEA | 65 | >95 |
| D-Phg-Vancomycin Aglycon | Z-D-Phg-Vancomycin Aglycon | H₂, Pd/C | 85 | >98 |
Table 1: Synthesis Yields and Purity
| Compound | MIC (µg/mL) vs. Vancomycin-Susceptible S. aureus | MIC (µg/mL) vs. Vancomycin-Resistant Enterococcus (VRE) |
| Vancomycin | 1.0 | 64 |
| D-Phg-Vancomycin Aglycon | 0.5 | 8 |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration)
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Synthetic workflow for the preparation of a D-phenylglycine vancomycin analogue.
Caption: Key components of the peptide coupling reaction.
Conclusion
The modification of the vancomycin N-terminus with non-native amino acids like D-phenylglycine represents a promising avenue for the development of potent antibiotics against resistant bacteria. The protocols and data presented here provide a comprehensive framework for the synthesis and initial evaluation of vancomycin analogues utilizing this compound. While specific reaction conditions may require optimization, the outlined procedures offer a solid starting point for researchers aiming to explore this chemical space. The successful synthesis of such analogues could lead to the discovery of next-generation glycopeptide antibiotics with improved therapeutic profiles.
Application Notes and Protocols for the Incorporation of Z-D-Phg-OH into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a pathway to developing novel therapeutics with enhanced pharmacological properties. One such amino acid, N-α-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), provides a unique structural element that can significantly influence the bioactivity and metabolic stability of peptides. The D-configuration of the phenylglycine residue inherently confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. Furthermore, the rigid phenyl side chain can impose conformational constraints on the peptide backbone, potentially leading to a more defined three-dimensional structure that can enhance binding affinity and selectivity for biological targets.
These application notes provide a comprehensive guide for the incorporation of this compound into bioactive peptides. Detailed protocols for solid-phase peptide synthesis (SPPS), purification, and characterization are presented, alongside illustrative data on the potential impact of this modification on peptide bioactivity. Additionally, hypothetical signaling pathways and experimental workflows are visualized to provide a conceptual framework for researchers exploring the therapeutic potential of this compound-containing peptides.
Data Presentation: Illustrative Bioactivity of a Hypothetical this compound Containing Peptide
To illustrate the potential benefits of incorporating this compound, the following tables summarize hypothetical quantitative data for a parent peptide and its modified analog. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Bioactivity Profile
| Peptide Sequence | Target | Assay Type | IC50 (nM) | Fold Change |
| Ac-Leu-Arg-Val-L-Phg -Ala-NH2 (Parent Peptide) | Protease X | Enzymatic Inhibition | 150 | - |
| Ac-Leu-Arg-Val-D-Phg(Z) -Ala-NH2 (Modified Peptide) | Protease X | Enzymatic Inhibition | 35 | 4.3 |
| Ac-Leu-Arg-Val-L-Phg -Ala-NH2 (Parent Peptide) | Cancer Cell Line Y | Cell Viability (MTT) | 850 | - |
| Ac-Leu-Arg-Val-D-Phg(Z) -Ala-NH2 (Modified Peptide) | Cancer Cell Line Y | Cell Viability (MTT) | 200 | 4.25 |
Table 2: Metabolic Stability in Human Serum
| Peptide Sequence | Incubation Time (hours) | Remaining Peptide (%) | Half-life (t½) (hours) |
| Ac-Leu-Arg-Val-L-Phg -Ala-NH2 (Parent Peptide) | 1 | 65 | 1.5 |
| 4 | 20 | ||
| 8 | <5 | ||
| Ac-Leu-Arg-Val-D-Phg(Z) -Ala-NH2 (Modified Peptide) | 1 | 95 | > 24 |
| 4 | 88 | ||
| 8 | 75 | ||
| 24 | 52 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of peptides incorporating this compound using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
1. Resin Preparation:
-
Place Rink Amide MBHA resin (0.1 mmol scale, substitution ~0.5 mmol/g) in a fritted reaction vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq, 0.3 mmol) and HBTU (2.9 eq, 0.29 mmol) in 3 mL of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative (yellow) result indicates a complete reaction.
-
After completion, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
4. Incorporation of this compound:
-
Perform the Fmoc deprotection of the N-terminal amino group of the growing peptide chain as described in step 2.
-
In a separate vial, dissolve this compound (3 eq, 0.3 mmol) and HBTU (2.9 eq, 0.29 mmol) in 3 mL of DMF.
-
Add DIEA (6 eq, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time may be required.
-
Monitor the coupling completion using a Kaiser test.
-
Once the coupling is complete, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. N-terminal Acetylation (Optional):
-
After the final amino acid coupling and Fmoc deprotection, treat the peptide-resin with a solution of acetic anhydride (B1165640) (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
6. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification and Characterization
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of mobile phase B (acetonitrile with 0.1% TFA) in mobile phase A (water with 0.1% TFA). A typical gradient is 5-95% B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the desired peptide peak.
2. Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Determine the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be influenced by a this compound-containing bioactive peptide.
Application Notes and Protocols for Z-D-Phg-OH in Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Z-D-Phg-OH as a Peptidomimetic Building Block
This compound, or N-benzyloxycarbonyl-D-phenylglycine, is a non-proteinogenic amino acid derivative that serves as a valuable building block in the design and synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced metabolic stability, improved oral bioavailability, and increased receptor selectivity.[1] The incorporation of this compound into a peptide sequence can confer unique structural and functional properties. The phenyl group attached directly to the α-carbon introduces conformational constraints, which can help to stabilize specific secondary structures like β-turns, often crucial for biological activity. Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, thereby prolonging the in-vivo half-life of the resulting peptidomimetic.
Key Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic protocols.
| Property | Value |
| CAS Number | 17609-52-8 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in many organic solvents |
Applications in Drug Discovery
The unique characteristics of this compound make it a versatile tool in medicinal chemistry for the development of novel therapeutics.
-
Enzyme Inhibitors: The rigid structure of the phenylglycine moiety can be exploited to design potent and selective inhibitors of enzymes. By mimicking the transition state of an enzymatic reaction, peptidomimetics containing this compound can block the active site of a target enzyme.
-
Receptor Ligands: The aromatic ring of this compound can mimic the side chains of natural aromatic amino acids such as phenylalanine or tyrosine, enabling the resulting peptidomimetic to bind to the same biological targets.[1] This is particularly relevant for targeting G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.
-
Anticancer Agents: Peptidomimetics are being increasingly investigated as potential anticancer therapeutics due to their ability to target specific pathways involved in cancer progression, such as angiogenesis and cell proliferation. The enhanced stability of peptidomimetics containing D-amino acids makes them attractive candidates for cancer therapy.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into peptidomimetics using both solid-phase and solution-phase synthesis techniques. Researchers should optimize these protocols based on the specific sequence and desired properties of the target peptidomimetic.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual solid-phase synthesis of a model peptide incorporating this compound using a standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Incorporation of this compound: Follow the same procedure as in step 3, using this compound instead of an Fmoc-protected amino acid.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: After the final coupling step, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for the incorporation of this compound via SPPS.
Solution-Phase Peptide Synthesis
This protocol outlines a general procedure for the synthesis of a dipeptide in solution using this compound.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe.HCl)
-
Coupling reagent (e.g., EDC, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of this compound: Dissolve this compound and HOBt in anhydrous DMF. Add EDC to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIEA to neutralize the salt. Add the activated this compound solution to the amino acid ester solution and stir at room temperature overnight.
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Data Presentation
While specific quantitative data for peptidomimetics derived from this compound is highly dependent on the target and the overall structure of the molecule, the following tables provide illustrative data that could be expected during the synthesis and biological evaluation of such compounds.
Table 1: Illustrative Synthesis and Purification Data
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Coupling Efficiency per Step | >95% | >90% |
| Crude Peptide Purity (HPLC) | 50-80% | 60-90% |
| Final Yield after Purification | 15-40% | 20-50% |
Table 2: Illustrative Biological Activity of Phenylglycine-Containing Peptidomimetics
| Target Class | Example Assay | Illustrative IC₅₀/EC₅₀/Kᵢ |
| Protease | Enzyme Inhibition Assay | 0.1 - 10 µM |
| GPCR | Radioligand Binding Assay | 10 - 500 nM |
| Cancer Cell Line | Cell Proliferation Assay (MTT) | 1 - 50 µM |
Note: The values presented are for illustrative purposes only and will vary significantly based on the specific peptidomimetic and biological target.
Signaling Pathways
Peptidomimetics derived from this compound can be designed to modulate a variety of signaling pathways. For instance, a peptidomimetic designed to antagonize a G protein-coupled receptor (GPCR) would block the downstream signaling cascade initiated by the natural ligand.
Hypothetical GPCR Antagonism by a this compound Containing Peptidomimetic
Caption: Peptidomimetic antagonist blocks natural ligand binding to a GPCR.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of peptidomimetics. Its incorporation can significantly enhance the pharmacological properties of peptides, leading to the development of novel therapeutic agents with improved stability and biological activity. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the potential of this compound in their drug discovery programs.
References
Application Notes and Protocols for HPLC Purification of Z-D-Phg-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides incorporating the N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) moiety are of significant interest in medicinal chemistry and drug development due to their unique structural features. The benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis, imparts considerable hydrophobicity, which presents specific challenges during purification. Furthermore, the D-configuration of the phenylglycine residue introduces a chiral center that requires careful consideration during chromatographic separation to ensure diastereomeric purity of the final peptide.
This document provides detailed application notes and experimental protocols for the successful purification of this compound containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described herein are designed to address the challenges of hydrophobicity, potential aggregation, and diastereomeric separation, enabling researchers to obtain highly pure peptides for downstream applications.
Key Challenges in Purifying this compound Containing Peptides
The primary challenges in the purification of peptides containing the this compound residue stem from its physicochemical properties:
-
Increased Hydrophobicity: The Z-group significantly increases the overall hydrophobicity of the peptide. This leads to strong retention on standard C18 reversed-phase columns, potentially causing co-elution with other hydrophobic impurities and requiring higher concentrations of organic solvent for elution.
-
Poor Solubility: The hydrophobic nature of these peptides can lead to poor solubility in aqueous mobile phases, which can cause precipitation on the column, leading to peak broadening, tailing, and loss of resolution.
-
Peptide Aggregation: Increased hydrophobicity can promote intermolecular aggregation, which complicates purification and can result in broad, poorly resolved peaks.
-
Diastereomeric Separation: If the peptide synthesis involves coupling of the this compound to an L-amino acid, diastereomers can be formed. These closely related species can be challenging to separate by standard RP-HPLC methods.
Data Presentation: Purification Parameters and Expected Outcomes
The following tables summarize typical starting conditions and expected outcomes for the analytical and preparative HPLC purification of this compound containing di- and tripeptides. These values are illustrative and may require optimization based on the specific peptide sequence.
Table 1: Analytical RP-HPLC - Typical Parameters and Performance
| Parameter | Z-D-Phg-Gly-OH | Z-D-Phg-Ala-OH | Z-D-Phg-Leu-OH |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-70% B over 30 min | 30-80% B over 30 min | 40-90% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm, 254 nm | 220 nm, 254 nm | 220 nm, 254 nm |
| Expected Retention Time | ~15-18 min | ~18-22 min | ~20-25 min |
| Expected Purity | >95% | >95% | >95% |
Table 2: Preparative RP-HPLC - Typical Parameters and Performance
| Parameter | Z-D-Phg-Gly-OH | Z-D-Phg-Ala-OH | Z-D-Phg-Leu-OH |
| Column | C18, 21.2 x 250 mm, 10 µm | C18, 21.2 x 250 mm, 10 µm | C8, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 25-55% B over 40 min | 35-65% B over 40 min | 45-75% B over 40 min |
| Flow Rate | 20 mL/min | 20 mL/min | 20 mL/min |
| Detection | 220 nm | 220 nm | 220 nm |
| Sample Load | 50-100 mg | 50-100 mg | 40-80 mg |
| Expected Purity | >98% | >98% | >97% |
| Expected Recovery | >85% | >80% | >75% |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a general method for developing an analytical separation for a this compound containing peptide.
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a strong organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to ensure complete dissolution.
- Dilute the concentrated stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC System and Column:
- HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size) is a good starting point. For very hydrophobic peptides, a C8 or a Phenyl-Hexyl column may provide better selectivity.
3. Mobile Phases:
- Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
- Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
- Detection Wavelength: Monitor at 220 nm for the peptide backbone and 254 nm for the aromatic Z-group.
- Injection Volume: 10-20 µL.
- Initial Gradient (Scouting Run): A broad gradient of 5-95% Mobile Phase B over 30 minutes is recommended to determine the approximate elution time of the target peptide.
- Optimized Gradient: Based on the scouting run, a shallower gradient around the elution point of the target peptide should be developed to maximize resolution from impurities. A gradient slope of 0.5-1% B per minute is often effective.
5. Data Analysis:
- Integrate the peak corresponding to the target peptide and calculate the purity as a percentage of the total peak area.
- Confirm the identity of the peak using mass spectrometry (LC-MS).
Protocol 2: Preparative RP-HPLC Purification
This protocol describes the scaling up of the optimized analytical method for preparative purification.
1. Sample Preparation:
- Dissolve the crude peptide in a minimal volume of DMF or DMSO.
- Gradually add Mobile Phase A while vortexing to dilute the sample. If precipitation occurs, add a small amount of Mobile Phase B to redissolve. The final sample solution should contain the highest possible proportion of Mobile Phase A without causing precipitation.
- Filter the final solution through a 0.45 µm filter.
2. HPLC System and Column:
- HPLC System: A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large sample loop, a UV detector with a preparative flow cell, and a fraction collector.
- Column: A preparative column with the same stationary phase as the optimized analytical method (e.g., C18 or C8, 21.2 x 250 mm, 10 µm particle size).
3. Mobile Phases:
- Same as the analytical method (0.1% TFA in water and 0.1% TFA in acetonitrile), ensuring sufficient volume is prepared for the entire run.
4. Chromatographic Conditions:
- Flow Rate: Scale the flow rate from the analytical method based on the column cross-sectional area. For a 21.2 mm ID column, a typical flow rate is 18-22 mL/min.
- Gradient: Use the optimized shallow gradient from the analytical method. The gradient time may need to be adjusted to maintain a similar gradient slope in terms of column volumes.
- Detection: Monitor at 220 nm.
- Injection Load: The optimal sample load will depend on the resolution of the target peptide from its nearest impurities and should be determined empirically, starting with a conservative load (e.g., 20-50 mg).
5. Fraction Collection and Analysis:
- Collect fractions across the main peak corresponding to the purified peptide.
- Analyze the purity of each fraction using the analytical RP-HPLC method.
- Pool the fractions that meet the desired purity level.
- Confirm the identity of the pooled fractions by mass spectrometry.
6. Post-Purification Processing:
- Remove the acetonitrile from the pooled fractions by rotary evaporation.
- Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
Mandatory Visualizations
Caption: Workflow for HPLC purification of this compound containing peptides.
Caption: Troubleshooting poor peak shape in peptide purification.
Application Notes and Protocols for the NMR Characterization of Z-D-Phg-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) and its derivatives are important building blocks in the synthesis of various pharmaceuticals and peptidomimetics. The precise characterization of these molecules is crucial for ensuring the purity, identity, and conformational integrity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of this compound derivatives. This document provides a comprehensive guide to the NMR characterization of this compound, including detailed experimental protocols and data interpretation.
Chemical Structure
This compound
-
Chemical Formula: C₁₆H₁₅NO₄
-
Molecular Weight: 285.29 g/mol
-
Structure: (A representative image would be placed here in a final document)
Data Presentation: Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The ¹H NMR data is based on the confirmation that the spectrum is consistent with the structure, while the ¹³C NMR data is predicted based on typical values for similar N-protected amino acids.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | 5.45 | d | 7.5 |
| NH | 5.90 | d | 7.5 |
| Phenyl (Cα-Ph) | 7.25-7.40 | m | - |
| Benzyl (Z-group) | 7.30-7.45 | m | - |
| CH₂ (Z-group) | 5.15 | s | - |
| COOH | 10.50 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 175.5 |
| C=O (Carbamate) | 156.0 |
| Phenyl (Cα-Ph, C1') | 137.0 |
| Phenyl (Cα-Ph, C2', C6') | 129.0 |
| Phenyl (Cα-Ph, C3', C5') | 128.8 |
| Phenyl (Cα-Ph, C4') | 128.5 |
| Benzyl (Z-group, C1'') | 136.0 |
| Benzyl (Z-group, C2'', C6'') | 128.6 |
| Benzyl (Z-group, C3'', C5'') | 128.3 |
| Benzyl (Z-group, C4'') | 128.1 |
| C-α | 58.0 |
| CH₂ (Z-group) | 67.5 |
Experimental Protocols
Sample Preparation for NMR Analysis
Materials:
-
This compound derivative sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm diameter)
-
Pipettes and vials
Protocol:
-
Weigh approximately 5-10 mg of the this compound derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
1D NMR Data Acquisition (¹H and ¹³C)
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 12-16 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: zgpg30 (proton decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 200-240 ppm
2D NMR Data Acquisition (COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
Pulse Program: cosygpqf
-
Parameters: Similar to ¹H NMR, with the number of increments in the second dimension typically set to 256-512.
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
Pulse Program: hsqcedetgpsisp2.2
-
Parameters: Optimized for one-bond J(C,H) coupling (typically ~145 Hz).
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
-
Pulse Program: hmbcgplpndqf
-
Parameters: Optimized for long-range J(C,H) couplings (typically 4-8 Hz).
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the signals in both ¹H and ¹³C NMR spectra using the information from 1D and 2D experiments.
Visualizations
The following diagrams illustrate the workflow for NMR characterization and the key correlations used in structure elucidation.
Caption: General workflow for the NMR characterization of this compound derivatives.
Caption: Key 2D NMR correlations for the structural assignment of this compound.
Conclusion
This application note provides a foundational guide for the NMR characterization of this compound and its derivatives. The presented protocols and data serve as a valuable resource for researchers in ensuring the quality and structural integrity of these important chemical entities. The use of a combination of 1D and 2D NMR techniques allows for unambiguous assignment of all proton and carbon signals, leading to confident structural elucidation.
Application Notes and Protocols for the Large-Scale Synthesis of Z-D-Phg-OH in Drug Discovery
Introduction
N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. As a non-proteinogenic amino acid derivative, its incorporation into peptide backbones can significantly enhance the biological activity and stability of therapeutic peptides. The benzyloxycarbonyl (Z) protecting group on the α-amino function is stable under various reaction conditions and plays a crucial role in preventing racemization during peptide coupling reactions, a common challenge with amino acid residues. These attributes make this compound an invaluable component in the development of novel therapeutics, including enzyme inhibitors and receptor ligands.
This document provides detailed application notes and a robust protocol for the large-scale synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development and process chemistry. The protocol is designed to be scalable, ensuring high yield and purity for industrial applications.
Applications in Drug Discovery
This compound and its derivatives are integral to the synthesis of a variety of bioactive molecules:
-
Synthesis of Bioactive Peptides: The incorporation of this compound can improve the metabolic stability and receptor binding affinity of peptide-based drugs.
-
Development of Peptidomimetics: The unique stereochemistry of D-phenylglycine can be exploited to mimic peptide secondary structures, leading to the design of molecules that target protein-protein interactions.
-
Enzyme Inhibitor and Receptor Ligand Design: The phenylglycine moiety often serves as a key pharmacophore in the design of potent and selective enzyme inhibitors and receptor ligands.
-
Asymmetric Synthesis: As a chiral molecule, this compound is a valuable starting material for the asymmetric synthesis of complex chiral pharmaceuticals.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 127-128 °C[1] |
| Solubility | Soluble in common organic solvents like DMF and DCM; insoluble in water. |
| Purity (Typical) | ≥99.0% (HPLC)[2] |
Large-Scale Synthesis Workflow
The large-scale synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, D-phenylglycine, from D-mandelic acid. The second stage is the N-protection of D-phenylglycine using benzyl (B1604629) chloroformate under Schotten-Baumann conditions.
Caption: Workflow for the large-scale synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of D-Phenylglycine from D-Mandelic Acid
This protocol is adapted from a one-step synthesis method that offers high yield and purity.
Materials:
-
D-Mandelic Acid
-
Amidosulfuric Acid
-
Strong Ammonia Water (25-28%)
-
Deionized Water
-
Activated Carbon
-
Hydrochloric Acid (for pH adjustment if necessary)
Equipment:
-
Large-scale glass-lined reactor with heating, cooling, and stirring capabilities
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Crystallization vessel
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the glass-lined reactor with D-mandelic acid (1.0 eq), deionized water, strong ammonia water, and amidosulfuric acid.
-
Reaction: Heat the mixture to 50-60 °C with vigorous stirring. Maintain this temperature for 6-8 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the D-mandelic acid content is less than 2%.
-
Decolorization: Add activated carbon to the reaction mixture and stir for 30 minutes at 60-70 °C.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Transfer the filtrate to a crystallization vessel and cool slowly to 0-5 °C to induce crystallization.
-
Isolation and Washing: Isolate the precipitated D-phenylglycine by filtration. Wash the crystals with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 85-90%
Stage 2: N-benzyloxycarbonyl protection of D-Phenylglycine (this compound)
This protocol utilizes the Schotten-Baumann reaction for the N-protection of D-phenylglycine.
Materials:
-
D-Phenylglycine (from Stage 1)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl)
Equipment:
-
Large-scale glass-lined reactor with cooling and stirring capabilities
-
Addition funnel
-
Filtration unit
-
Crystallization vessel
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve D-phenylglycine (1.0 eq) in a 2M aqueous solution of sodium hydroxide in the reactor. Cool the solution to 0-5 °C.
-
Reagent Addition: Simultaneously add benzyl chloroformate (1.1 eq) and a 4M aqueous solution of sodium hydroxide dropwise to the reaction mixture over 2-3 hours, maintaining the temperature at 0-5 °C and the pH between 9-10.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Wash the reaction mixture with toluene to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Separate the aqueous layer and cool it to 0-5 °C.
-
Carefully acidify the aqueous layer with 2N HCl to a pH of 2-3 to precipitate the this compound.
-
-
Isolation: Isolate the crude product by filtration.
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >99% |
| Enantiomeric Excess | >99% |
Quality Control
The purity and identity of the synthesized this compound should be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
-
Chiral HPLC: To confirm the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.
-
Sodium hydroxide and hydrochloric acid are corrosive; avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable and scalable method for the large-scale synthesis of high-purity this compound, a key intermediate for drug discovery and development. Adherence to the detailed procedures and safety precautions will ensure a successful and efficient synthesis, providing a consistent supply of this critical building block for the pharmaceutical industry.
References
Applications of Z-D-Phg-OH and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of N-Carbobenzyloxy-D-phenylglycine (Z-D-Phg-OH) and its core structure, D-phenylglycine, in medicinal chemistry. The unique structural properties of D-phenylglycine, a non-proteinogenic amino acid, make it a valuable building block in the design and synthesis of various therapeutic agents. Its applications span from blockbuster antibiotics to novel modulators of neuronal signaling and anti-inflammatory agents.
Application in the Synthesis of β-Lactam Antibiotics
The D-phenylglycine moiety is a cornerstone in the structure of numerous semi-synthetic penicillins and cephalosporins, such as ampicillin (B1664943), amoxicillin, and cephalexin.[1][2] The presence of this side chain is crucial for the oral bioavailability and antibacterial spectrum of these antibiotics. The synthesis of these vital drugs often involves the enzymatic acylation of a β-lactam nucleus with an activated derivative of D-phenylglycine.
Quantitative Data: Enzymatic Synthesis of Ampicillin
The enzymatic synthesis of ampicillin from 6-aminopenicillanic acid (6-APA) and a D-phenylglycine derivative, such as D-phenylglycine methyl ester (PGME), is a widely studied and industrially relevant process. The use of immobilized penicillin G acylase (PGA) is a common strategy to improve enzyme stability and reusability.[3][4]
| Parameter | Condition | Yield/Conversion | Reference |
| Enzyme Source | Immobilized Penicillin G Acylase from E. coli | - | [3] |
| Substrates | 6-APA and D-Phenylglycine Methyl Ester (PGME) | - | [3] |
| Molar Ratio (6-APA:PGME) | 1:3 | Highest Selectivity | [5] |
| Temperature | 35°C | Higher Selectivity than 4°C | [5] |
| pH | 6.5 | Optimal for Synthesis | [5] |
| One-Pot, Two-Step Synthesis | Penicillin G -> 6-APA -> Ampicillin | Up to 47% Conversion | [6] |
| Semicontinuous Process | Repetitive substrate addition | 97% conversion of 6-APA, 72% of D-PGM | [7] |
Experimental Protocol: Enzymatic Synthesis of Ampicillin
This protocol describes the laboratory-scale enzymatic synthesis of ampicillin using immobilized penicillin G acylase.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (e.g., from E. coli)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
Hydrochloric acid (HCl), 2N
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM 6-APA and 300 mM PGME in 50 mL of phosphate buffer (pH 6.5).[5]
-
Enzyme Addition: Add 15 U/100 µg of immobilized penicillin G acylase to the reaction mixture.[5]
-
Reaction Conditions: Maintain the reaction at 35°C with constant stirring (e.g., 200 rpm).[5]
-
pH Control: Continuously monitor the pH of the reaction mixture. Maintain the pH at 6.5 by the controlled addition of 2N HCl.[5]
-
Reaction Monitoring: At specific time intervals, withdraw samples from the reaction mixture. Separate the immobilized enzyme (e.g., using a magnet if the enzyme is immobilized on magnetic beads, or by filtration). Analyze the supernatant for the concentration of ampicillin, 6-APA, and PGME using a validated HPLC method.
-
Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by removing the immobilized enzyme. The ampicillin product can then be purified from the reaction mixture using appropriate chromatographic techniques.
Experimental Workflow: Enzymatic Ampicillin Synthesis
Caption: Workflow for the enzymatic synthesis of ampicillin.
Application as Antagonists of Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Phenylglycine derivatives have been instrumental in the study of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic plasticity and neuronal excitability.[8] Certain phenylglycine analogs act as selective antagonists for different mGluR subtypes, making them valuable pharmacological tools and potential therapeutic agents for neurological and psychiatric disorders.
Quantitative Data: Phenylglycine Derivatives as mGluR Antagonists
The following table summarizes the antagonist activity (IC50 values) of several phenylglycine derivatives at different mGluR subtypes.
| Compound | mGluR1α (IC50, µM) | mGluR2 (IC50, µM) | Reference |
| (S)-4-Carboxyphenylglycine (S-4CPG) | 65 ± 5 | 577 ± 74 | [9] |
| (R,S)-α-Methyl-4-carboxyphenylglycine (MCPG) | 155 ± 38 | 340 ± 59 | [9] |
| (S)-3-Carboxy-4-hydroxyphenylglycine | 290 ± 47 | Agonist | [9] |
| (RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) | - | 0.4 (vs. L-CCG-1) | [10] |
Signaling Pathway: mGluR5 Downstream Cascade
Activation of mGluR5, a Group I mGluR, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various protein kinases. Antagonists containing the phenylglycine scaffold can block these downstream effects.
Caption: mGluR5 signaling pathway and its inhibition.
Application as Anti-inflammatory Agents
N-phenylglycine derivatives have been investigated for their potential as anti-inflammatory agents.[11] These compounds can be synthesized with various substitutions on the phenyl ring, allowing for the modulation of their biological activity.
Quantitative Data: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives
The anti-inflammatory activity of a series of N-(4-substituted phenyl)glycine derivatives was evaluated using the carrageenan-induced rat paw edema assay.
| Compound | % Inhibition of Edema (at 50 mg/kg) | Reference |
| Compound 3 | 40.39 | [11] |
| Compound 6 | 51.82 | [11] |
| Compound 7 | 43.80 | [11] |
Some N-phenylglycine derivatives have also been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.
| Compound | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) | Reference | |---|---|---| | Compound 3 | 2.638 | 1.63 |[12] | | Compound 3AB | - | 4.596 |[12] | | Compound 4 | - | 6.174 |[12] | | Compound 2Ac/4Ac | 9.294 | 3.237 |[12] |
Experimental Protocol: Synthesis of N-(4-acetylphenyl)glycine
This protocol describes a key starting material for the synthesis of various anti-inflammatory N-phenylglycine derivatives.
Materials:
-
4-Aminoacetophenone
-
Ethyl chloroacetate
-
Potassium carbonate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone in ethanol.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of ethyl chloroacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Hydrolysis: Treat the resulting ester with an aqueous solution of sodium hydroxide (B78521) to hydrolyze the ester to the corresponding carboxylic acid.
-
Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the N-(4-acetylphenyl)glycine product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Logical Relationship: From Building Block to Bioactive Molecule
The versatility of the D-phenylglycine scaffold allows for its incorporation into diverse molecular architectures to achieve different therapeutic effects.
Caption: The central role of D-phenylglycine in medicinal chemistry.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a protected amino acid suitable for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The incorporation of unnatural amino acids like D-phenylglycine can enhance the proteolytic stability of peptides and introduce specific conformational constraints, which are often desirable properties for peptide-based therapeutics.
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual steps for incorporating a this compound residue into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Z-group on D-Phg) are removed simultaneously using a strong acid cocktail (e.g., a mixture of TFA, water, and scavengers).
-
Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow: Solid-Phase Peptide Synthesis Cycle
Caption: A single cycle of solid-phase peptide synthesis.
References
- 1. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0988393A1 - Process for the preparation of ampicillin - Google Patents [patents.google.com]
- 4. brieflands.com [brieflands.com]
- 5. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Z-D-Phg-OH Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of N-α-Z-D-phenylglycine (Z-D-Phg-OH) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
Low coupling efficiency with this compound is primarily due to two factors:
-
Steric Hindrance: The bulky phenyl group on the α-carbon, combined with the N-terminal benzyloxycarbonyl (Z) protecting group, creates significant steric hindrance. This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1][2]
-
High Racemization Risk: Phenylglycine residues are notoriously prone to racemization (epimerization) at the α-carbon, especially during the carboxyl group activation step.[3][4] This increased acidity of the alpha-proton can be exacerbated by the base-catalyzed coupling conditions, leading to the formation of diastereomeric impurities that complicate purification.[4][5]
Q2: Which coupling reagents are most effective for this compound?
Standard carbodiimide (B86325) reagents like DCC or DIC are often inefficient for sterically hindered amino acids.[1] More potent uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended. Reagents such as HATU, HCTU, COMU, and PyBOP have demonstrated superior performance in these "difficult" couplings by forming highly reactive activated esters.[6][7][8]
Q3: What is "double coupling" and when should I use it?
Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of activated amino acid and coupling reagents after the first attempt.[1][9] It is a highly effective strategy to drive the reaction to completion when a monitoring test (like the Kaiser test) indicates that the initial coupling was incomplete.[9]
Q4: Can microwave-assisted synthesis improve the coupling of this compound?
Yes. Microwave-assisted peptide synthesis (MA-SPPS) can significantly improve the efficiency of coupling sterically hindered amino acids.[2] The microwave energy helps to overcome the high activation energy of the reaction and can disrupt peptide chain aggregation on the resin, leading to faster and more complete couplings.[1][2]
Q5: How can I minimize racemization during the coupling of this compound?
To minimize racemization, consider the following strategies:
-
Choice of Reagent: Use a coupling reagent known for low racemization potential. COMU, which is based on OxymaPure, is an excellent choice.[9][10] For carbodiimide-based couplings, the addition of an additive like OxymaPure or HOAt is crucial.[7][11]
-
Choice of Base: Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more commonly used DIPEA.[6][10]
-
Minimize Pre-activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin. An in situ activation approach is often preferred.[6][12]
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (or other amine test) after coupling | 1. Steric Hindrance: The bulky nature of this compound is preventing an efficient reaction. 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is aggregated on the resin, blocking reactive sites. | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[1] 2. Switch to a More Potent Reagent: Use HATU, COMU, or PyBOP.[6][7] 3. Extend Reaction Time: Increase coupling time to 4-12 hours.[7][13] 4. Increase Equivalents: Use a higher excess (3-5 eq.) of amino acid and coupling reagents.[1][14] 5. Change Solvent: Switch from DMF to NMP or use a mixture (e.g., DCM/DMF/NMP).[1] 6. Use Microwave Assistance: Employ microwave energy to accelerate the coupling. |
| Presence of Deletion Sequences (lacking Phg) in Final Product | Consistently Incomplete Coupling: The coupling of this compound is failing in each cycle. | 1. Implement a Combination of Solutions: Use a high-efficiency coupling reagent (HATU/COMU), perform a double coupling, and extend the reaction time.[7][9] 2. Incorporate a Capping Step: After the first coupling attempt, cap any unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.[9] |
| High Levels of Diastereomers Detected by HPLC/MS | Racemization: The stereochemical integrity of the D-Phg residue is compromised during activation and coupling. | 1. Use Racemization-Suppressing Reagents: Employ COMU or DEPBT, or add OxymaPure/HOAt to carbodiimide couplings.[4][10][15] 2. Optimize Base: Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[10] 3. Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and the resin (in situ activation).[12] |
| Poor Resin Swelling or Gel-like Consistency | On-Resin Aggregation: Inter-chain hydrogen bonding of the growing peptide is preventing solvent penetration and access to reactive sites. | 1. Use Aggregation-Disrupting Solvents: Use NMP, or add chaotropic salts like LiCl to the coupling reaction.[9] 2. Use Low-Load Resin: Employ a resin with a lower substitution level or one with a PEG backbone (e.g., NovaSyn® TG). 3. Incorporate Pseudoproline Dipeptides: If applicable to the sequence, these can disrupt secondary structure formation. |
Data Presentation: Coupling Reagent Performance
The selection of an appropriate coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. The table below summarizes the performance of commonly used reagents.
| Coupling Reagent System | Relative Efficiency for Hindered Residues | Racemization Risk | Key Advantages |
| HATU / DIPEA | Very High | Low | Highly efficient with rapid reaction times; often the first choice for difficult sequences.[7][8] |
| COMU / DIPEA | Very High | Very Low | Performance is comparable to HATU; based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[7][9] |
| HCTU / DIPEA | High | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[7] |
| PyBOP / DIPEA | High | Low | A reliable and widely used phosphonium salt reagent, though sometimes less reactive than HATU for extreme cases.[7][15] |
| DIC / OxymaPure | Moderate to High | Very Low | OxymaPure significantly enhances carbodiimide efficiency and is highly effective at suppressing racemization.[7][11] |
| DIC / HOBt | Moderate | Moderate | A standard, cost-effective combination, but may be sluggish and pose a higher racemization risk for sensitive residues like Phg.[15][16] |
Note: Efficiency and racemization can vary based on the specific peptide sequence, resin, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30-60 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.[17]
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 2-4 hours.[7]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion (a negative test indicates completion).[12]
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Procedure
-
Perform an initial coupling reaction as described in Protocol 1 for 1-2 hours.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh activation mixture (Step 2 in Protocol 1).
-
Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Wash the resin thoroughly with DMF (3-5 times) and proceed to monitoring and the next SPPS step.
Protocol 3: Capping of Unreacted Amines
This step is performed after an incomplete coupling to prevent the formation of deletion sequences.
-
Preparation: After the coupling step, wash the resin thoroughly with DMF (3-5 times).
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step.[18]
Visualizations
Caption: General SPPS workflow highlighting the critical coupling and monitoring steps.
Caption: Decision tree for troubleshooting incomplete coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. mesalabs.com [mesalabs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Z-D-Phg-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Z-D-Phg-OH (N-Benzyloxycarbonyl-D-phenylglycine) in peptide synthesis. Our aim is to help you mitigate common side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The primary side reaction of concern when incorporating this compound is racemization (epimerization) at the α-carbon.[1] The benzylic proton on the α-carbon is susceptible to abstraction under basic conditions, which are common during the coupling step. Other potential side reactions include incomplete coupling due to steric hindrance from the bulky phenyl group and diketopiperazine formation if this compound is the N-terminal residue of a dipeptide.
Q2: Why is this compound particularly prone to racemization?
A2: The phenyl group on the α-carbon of phenylglycine stabilizes the formation of a planar enolate intermediate upon deprotonation by a base. This stabilization increases the acidity of the α-proton, making it more susceptible to abstraction during the activation and coupling steps of peptide synthesis.[1] Once the planar intermediate is formed, reprotonation can occur from either face, leading to a loss of stereochemical integrity.
Q3: How can I minimize racemization during the coupling of this compound?
A3: Minimizing racemization is critical. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Onium salt-based reagents like COMU and phosphonium (B103445) salt-based reagents like DEPBT have shown excellent results in reducing racemization of phenylglycine derivatives.[2]
-
Choice of Base: The base used during coupling plays a crucial role. Sterically hindered, weaker bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIPEA) are preferred over stronger, less hindered bases.[2]
-
Reaction Temperature: Perform couplings at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of racemization.
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine component.
Q4: What should I do if I observe incomplete coupling of this compound?
A4: Incomplete coupling is often due to the steric bulk of the phenylglycine side chain. To address this:
-
Use a High-Efficiency Coupling Reagent: Reagents like HATU, HCTU, or COMU are highly effective for coupling sterically hindered amino acids.
-
Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, performing a second coupling step can drive the reaction to completion.
-
Increase Equivalents: Using a higher excess of the this compound and coupling reagents can improve the reaction kinetics.
-
Optimize Solvent: In some cases, switching to a solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt can help disrupt peptide aggregation that may hinder coupling.
Q5: How can I prevent diketopiperazine formation?
A5: Diketopiperazine formation is a risk when a dipeptide is formed, particularly if the second amino acid is proline.[3][4] When this compound is the N-terminal residue of a dipeptide on the resin, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine. To mitigate this:
-
Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride resin can reduce the likelihood of diketopiperazine formation.
-
Couple a Dipeptide: Instead of coupling the second amino acid to the N-terminal this compound on the resin, you can couple a pre-formed dipeptide (e.g., Z-D-Phg-Xaa-OH) in a single step.
Troubleshooting Guides
Issue 1: High Levels of Diastereomeric Impurity in the Final Peptide
| Possible Cause | Recommended Solution |
| Racemization of this compound during coupling | 1. Optimize Coupling Reagents and Base: Switch to a low-racemization coupling cocktail such as COMU/TMP or DEPBT/DIPEA.[2]2. Control Temperature: Perform the coupling reaction at 0 °C and allow it to slowly warm to room temperature.3. Minimize Pre-activation: Add the coupling reagents to the this compound solution immediately before adding it to the resin. |
| Epimerization during subsequent synthetic steps | 1. Avoid Prolonged Exposure to Basic Conditions: While the peptide chain is generally stable, prolonged exposure to strong bases during subsequent deprotection steps could potentially lead to some epimerization, although this is less common. |
Issue 2: Low Yield of the Target Peptide
| Possible Cause | Recommended Solution |
| Incomplete Coupling of this compound | 1. Use a More Powerful Coupling Reagent: Employ reagents like HATU or HCTU, which are effective for sterically hindered amino acids.2. Perform a Double Coupling: After the initial coupling, perform a Kaiser test. If positive, repeat the coupling step.3. Increase Reaction Time and Equivalents: Extend the coupling time and use a higher excess of this compound and coupling reagents. |
| Peptide Aggregation | 1. Change Solvent: Switch from DMF to NMP or use a mixture of solvents.2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling reaction to disrupt secondary structures. |
| Formation of Deletion Sequences | 1. Ensure Complete Deprotection: Confirm complete removal of the previous amino acid's protecting group before coupling this compound.2. Monitor Coupling Completion: Use a qualitative test like the Kaiser test to ensure each coupling step goes to completion. |
Quantitative Data
The following table summarizes the percentage of the correct diastereomer obtained during the coupling of the racemization-prone Fmoc-L-Phenylglycine with different coupling reagents and bases. This data can serve as a guide for selecting conditions to minimize racemization of this compound.
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | 78% |
| HATU | TMP | 93% |
| HBTU | DIPEA | 75% |
| COMU | DIPEA | 92% |
| DEPBT | DIPEA | 85% |
| COMU | TMP | >98% |
| Data adapted from a study on Fmoc-Phenylglycine, which is prone to racemization, and highlights the impact of reagent selection.[2] |
Experimental Protocols
Protocol 1: Recommended Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize racemization and ensure high coupling efficiency.
Materials:
-
This compound (3 equivalents)
-
Coupling Reagent (e.g., COMU, 2.9 equivalents)
-
Base (e.g., TMP, 6 equivalents)
-
Resin with N-terminal deprotected amino acid
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Previous Amino Acid Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is completely removed. Confirm with a positive Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF.
-
Add TMP (6 eq.) to the solution and vortex briefly.
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Proceed to the deprotection of the newly coupled this compound (if it is not the N-terminal residue) or the next coupling step.
Visualizations
Caption: Troubleshooting workflow for side reactions of this compound.
Caption: Simplified mechanism of this compound racemization.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Racemization of Z-D-Phg-OH
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the racemization of Z-D-Phenylglycine-OH (Z-D-Phg-OH) during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which a pure enantiomer, in this case, the D-isomer of Z-Phg-OH, converts into a mixture of both D and L isomers. In peptide synthesis, maintaining the specific stereochemistry of each amino acid is critical for the final peptide's structure, biological activity, and therapeutic efficacy. Phenylglycine and its derivatives are known to be particularly susceptible to racemization during the activation of the carboxylic acid group for peptide bond formation.[1][2][3]
Q2: What is the primary mechanism causing racemization of this compound during activation?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[4] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][4] Phenylglycine's structure, with the phenyl ring directly attached to the alpha-carbon, can further stabilize these planar intermediates, increasing its propensity for racemization compared to other amino acids like phenylalanine.[1][5]
Q3: Which experimental conditions are known to promote the racemization of this compound?
A3: Several factors can increase the risk of racemization during the coupling of this compound:
-
Coupling Reagents: Carbodiimides like DCC and DIC, when used without racemization-suppressing additives, can lead to significant racemization.[4]
-
Bases: The presence and strength of the base used can promote racemization through direct enolization.[3][4] Stronger and sterically unhindered bases tend to increase racemization.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[4]
-
Solvents: The polarity of the solvent can influence the rate of racemization.[4]
-
Prolonged Activation: Longer pre-activation times before the addition of the amine component can increase the opportunity for the activated intermediate to racemize.[6]
Q4: How can I minimize racemization when working with this compound?
A4: To suppress racemization, consider the following strategies:
-
Choice of Coupling Reagent and Additives: Use coupling reagents known for low racemization potential, such as aminium/uronium salts (HBTU, HATU, HCTU) or phosphonium (B103445) salts (PyBOP).[2][7] Always use carbodiimide (B86325) coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure.[4][8][9]
-
Optimized Reaction Conditions: Perform coupling reactions at lower temperatures, for instance at 0°C.[4]
-
Base Selection: Use weaker or sterically hindered bases. Studies have shown that bases like N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (B116444) (TMP), or N,N-diisopropylethylamine (DIPEA) can influence the extent of racemization differently, with more sterically hindered bases sometimes offering better protection against epimerization.[3]
-
Minimize Pre-activation Time: Pre-activate the this compound with the coupling reagent for a short period before adding it to the peptide-resin.[4][6]
Troubleshooting Guide
This guide will help you identify and resolve issues related to the racemization of this compound in your experiments.
Problem: HPLC analysis of the final peptide shows a diastereomeric impurity, indicating racemization of the D-Phg residue.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagent | 1. If using a carbodiimide (e.g., DCC, DIC) alone, switch to a protocol that includes a racemization-suppressing additive (e.g., HOBt, HOAt, OxymaPure).[4][9] 2. Consider switching to an aminium/uronium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) based coupling reagent, which often show lower racemization.[2][7] The use of COMU has also been reported to significantly reduce racemization of phenylglycine.[3] |
| Base-Induced Racemization | 1. Evaluate the base being used. If using a strong, unhindered base, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP).[3] 2. Carefully control the stoichiometry of the base; avoid using a large excess. |
| High Reaction Temperature | 1. Perform the coupling reaction at a lower temperature. An ice bath (0°C) is a common starting point.[4] |
| Prolonged Activation Time | 1. Minimize the time the this compound is in its activated state before the amine component is introduced. Pre-activate for the shortest time necessary for efficient coupling.[6] |
| Solvent Effects | 1. If possible, experiment with less polar solvents, as this can sometimes reduce the rate of racemization.[4] |
Quantitative Data on Racemization
The choice of coupling reagent and base has a significant impact on the degree of racemization. The following table summarizes findings on the epimerization of Fmoc-Phg, which provides valuable insights applicable to this compound.
| Coupling Reagent | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |
| HATU | DIPEA | 78 | 76 |
| HATU | TMP | 97 | 96 |
| HATU | DMP | 97 | 97 |
| HBTU | DIPEA | 75 | 73 |
| PyBOP | DIPEA | 75 | 73 |
| DMTMM-BF4 | NMM | 86 | 85 |
| DEPBT | DIPEA | 98 | 98 |
| COMU | DIPEA | 92 | 92 |
| COMU | TMP | >99 | >99 |
| COMU | DMP | >99 | >99 |
Data adapted from a study on Fmoc-Phg racemization, which is expected to show similar trends for this compound.[3]
Experimental Protocols
Protocol 1: Quantification of this compound Racemization using Chiral HPLC
This protocol outlines a general method for determining the enantiomeric purity of your this compound containing peptide.
-
Peptide Cleavage and Deprotection:
-
Cleave the synthesized peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in the mobile phase to be used for HPLC analysis. The concentration will depend on the sensitivity of your HPLC system.
-
-
Chiral HPLC Analysis:
-
Column: Utilize a chiral stationary phase column suitable for the separation of amino acid enantiomers (e.g., a column coated with a chiral crown ether or a protein-based chiral stationary phase).[10]
-
Mobile Phase: The mobile phase composition will be column-dependent. A common mobile phase for phenylglycine enantiomer separation is a mixture of an aqueous buffer (e.g., copper(II) sulfate (B86663) solution) and an organic modifier like 2-propanol.[11] Isocratic elution is typically used.
-
Detection: Use a UV detector set to an appropriate wavelength for the peptide (e.g., 214 nm or 254 nm).[11]
-
Injection and Analysis: Inject the prepared sample onto the HPLC system. The D- and L-isomers of the phenylglycine-containing peptide will elute at different retention times.
-
Quantification: Integrate the peak areas for the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of L-isomer peak / (Area of D-isomer peak + Area of L-isomer peak)] x 100
-
Visualizations
Caption: Racemization mechanisms of this compound during activation.
Caption: Troubleshooting decision workflow for this compound racemization.
Caption: Experimental workflow for quantifying racemization.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Cleavage of Z-D-Phg-OH from Resin
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cleavage of Z-D-phenylglycine-OH (Z-D-Phg-OH) from solid-phase synthesis resins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for cleaving a Z-protected amino acid like this compound from a resin?
A1: The benzyloxycarbonyl (Z) protecting group is typically stable to the mild acids (like TFA) used for cleaving peptides from standard resins like Wang or Rink Amide.[1] Therefore, a two-step or a single strong-acid cleavage strategy is often employed.
-
Two-Step Cleavage: First, the peptide is cleaved from the resin using a standard TFA-based cocktail, leaving the Z-group intact. The Z-group is then removed in a separate step, typically by catalytic transfer hydrogenation.[2][3]
-
Strong Acid Cleavage: A single, strong acid treatment, such as with Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), can simultaneously cleave the peptide from the resin and remove the Z-protecting group.[4] This method requires specialized equipment and handling precautions due to the hazardous nature of the acids.[4]
Q2: Which type of resin is most compatible with this compound?
A2: The choice of resin depends on your overall synthetic strategy.
-
If you plan a two-step cleavage, a standard acid-labile resin like Wang resin (for C-terminal acids) or Rink Amide resin (for C-terminal amides) is suitable.[5]
-
If you intend to use a strong acid cleavage method like HF, a Merrifield resin is a common choice.[6]
Q3: Can I use Trifluoroacetic acid (TFA) to remove the Z-group?
A3: No, the Z-group is generally stable to TFA.[1] Attempting to remove the Z-group with TFA will likely result in incomplete deprotection, even with extended reaction times.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of this compound from the resin in a question-and-answer format.
Issue 1: Low or No Yield of the Cleaved Product
Question: After performing the cleavage reaction, I have a very low yield of my final product. What could be the cause?
Answer: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.[7]
-
Incomplete Cleavage: The cleavage conditions may not have been optimal.
-
For Two-Step Cleavage (TFA followed by Hydrogenation):
-
For Strong Acid Cleavage (HF or TFMSA):
-
The reaction time may have been too short, especially if the peptide is long or contains sterically hindered residues.[10]
-
-
-
Precipitation Issues: The cleaved peptide may not have precipitated efficiently from the cleavage cocktail upon addition of cold ether.[8] Try concentrating the TFA solution before precipitation or using a larger volume of cold ether.[8]
-
Adsorption to Resin: The cleaved product might be adsorbed to the resin beads. Ensure thorough washing of the resin with fresh cleavage cocktail or an appropriate solvent after filtration.
To diagnose the issue, you can perform a test cleavage on a small amount of resin and analyze the filtrate by HPLC or MS to confirm if cleavage has occurred.[11] You can also perform a Kaiser test on the resin beads after cleavage; a positive result (blue color) indicates the presence of remaining peptide on the resin.[7]
Issue 2: Incomplete Removal of the Z-Protecting Group
Question: My mass spectrometry analysis shows a significant peak corresponding to the mass of my peptide with the Z-group still attached. How can I ensure complete deprotection?
Answer: Incomplete Z-group removal is a common issue, especially with catalytic transfer hydrogenation.
-
Catalyst Inactivation: The palladium catalyst can become poisoned or lose activity. Use fresh catalyst for each reaction.
-
Insufficient Hydrogen Donor: Ensure an adequate excess of the hydrogen donor (e.g., formic acid, ammonium (B1175870) formate (B1220265), or 1,4-cyclohexadiene) is used.[2][12]
-
Poor Resin Swelling: The resin must be adequately swollen for the reagents to access the peptide. The reaction is often carried out in a solvent like DMF or NMP to ensure good swelling.
-
Reaction Time: Extend the hydrogenation reaction time. The reaction can be monitored by taking small aliquots, cleaving the peptide from the resin sample, and analyzing by HPLC-MS.
Issue 3: Presence of Unexpected Side Products
Question: My HPLC analysis shows several unexpected peaks. What are the potential side reactions?
Answer: Side reactions can occur during both the synthesis and cleavage steps.
-
Alkylation: During acid cleavage, reactive cations can be generated from protecting groups and the resin linker, which can alkylate nucleophilic residues like Tryptophan or Methionine.[13] The use of scavengers in the cleavage cocktail is crucial to prevent this.
-
Aspartimide Formation: If your sequence contains Asp-Gly or Asp-Ser, aspartimide formation can occur under acidic or basic conditions, leading to a mixture of alpha and beta-coupled peptides.[5]
-
Diketopiperazine Formation: If D-phenylglycine is one of the first two amino acids at the N-terminus, diketopiperazine formation can occur, leading to cleavage of the dipeptide from the resin.[5] Using a sterically hindered resin like 2-chlorotrityl chloride resin can help minimize this.[5]
Data Presentation
Table 1: Comparison of Cleavage Methods for this compound
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid/Ammonium Formate | Room Temperature, 1-4 hours | Mild conditions, orthogonal to many other protecting groups.[2][3] | Catalyst can be sensitive; may not be efficient for all sequences. |
| Strong Acid Cleavage (HF) | Anhydrous Hydrogen Fluoride, Scavengers (e.g., anisole) | 0°C, 1-2 hours | Simultaneous cleavage and deprotection.[4] | Highly toxic and corrosive, requires specialized equipment.[4] |
| Strong Acid Cleavage (TFMSA) | Trifluoromethanesulfonic acid, TFA, Scavengers | 0°C to Room Temperature, 1-2 hours | Less volatile than HF, but still highly corrosive.[10] | Can lead to side reactions if not carefully controlled.[10] |
Table 2: Common Scavengers for Acidic Cleavage
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5% | Effective at scavenging carbocations.[5] |
| Water | General | 2.5 - 5% | Helps to suppress t-butylation. |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | Strong odor; effective for preventing disulfide formation and re-attachment.[14] |
| Thioanisole | Trp | 5% | Can cause alkylation of Trp if used improperly.[4] |
| Phenol | General | 5% | Can act as a scavenger but can also lead to side products.[14] |
Experimental Protocols
Protocol 1: Two-Step Cleavage of this compound from Wang Resin
Step 1: TFA Cleavage from Resin
-
Resin Preparation: Swell the dried peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Cleavage Reaction: Drain the DCM and add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the Z-protected peptide.[11]
-
Washing and Drying: Centrifuge to pellet the peptide. Decant the ether and wash the pellet twice with cold ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Step 2: Catalytic Transfer Hydrogenation for Z-Group Removal
-
Dissolution: Dissolve the dried Z-protected peptide in a suitable solvent such as methanol (B129727) or formic acid.[2]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: If using formic acid as the solvent, it also acts as the hydrogen donor. If using another solvent, add a hydrogen donor like ammonium formate (3-5 equivalents).[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, filter off the catalyst through a pad of celite. Evaporate the solvent to obtain the deprotected peptide.
Protocol 2: Single-Step Strong Acid (TFMSA) Cleavage
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Preparation: Dry the peptide-resin under high vacuum for at least 4 hours.[10]
-
Cleavage Cocktail Preparation: In a flask cooled to 0°C, prepare the cleavage cocktail by adding TFMSA to a solution of scavengers (e.g., m-cresol (B1676322) and thioanisole) in TFA.[4]
-
Cleavage Reaction: Add the dried resin to the pre-cooled cleavage cocktail. Stir the mixture at 0°C for 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Washing and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide thoroughly with cold ether and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for the cleavage and deprotection of this compound from resin.
Caption: Troubleshooting logic for low peptide yield after cleavage.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Improving Solubility of Z-D-Phg-OH Protected Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Z-D-Phg-OH (N-benzyloxycarbonyl-D-phenylglycine) protected peptides.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and peptides containing it prone to poor solubility?
A1: The poor solubility of this compound and its corresponding peptides is primarily due to the molecule's significant hydrophobicity. Several factors contribute to this:
-
Z-group (Benzyloxycarbonyl): This protecting group contains a nonpolar benzyl (B1604629) ring, which significantly increases the hydrophobicity of the molecule.
-
Phenylglycine Side Chain: The phenyl side chain of the D-phenylglycine residue is large, bulky, and nonpolar, further decreasing its affinity for aqueous or polar solvents.[1]
-
Peptide Aggregation: Peptides with a high content of hydrophobic amino acids have a strong tendency to self-associate and form intermolecular hydrogen bonds, leading to aggregation and precipitation from the solution.[2][3][4]
Q2: What are the recommended initial solvents for dissolving a this compound protected peptide?
A2: For hydrophobic protected peptides, polar aprotic solvents are the recommended starting point. These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (B87167) (DMSO)[1][5]
It is advisable to start with a small amount of the peptide to test solubility before dissolving the entire batch.[6][7]
Q3: My peptide is insoluble even in standard organic solvents like DMF. What should I do next?
A3: If initial attempts with standard solvents fail, a systematic approach is recommended. You can try using a stronger solvent, a co-solvent system, or applying physical methods to aid dissolution.
-
Stronger Solvents: If solubility is limited in DMF or DCM, try a more powerful solvent like DMSO.[1]
-
Co-solvent Systems: A mixture of solvents can be more effective than a single one. Adding a small amount of DMSO (e.g., 5-10%) to DCM or DMF can enhance solubility.[5]
-
Gentle Warming: Carefully warming the solution to 30-40°C can increase solubility. However, avoid excessive heat to prevent potential degradation of the peptide or protecting groups.[1][2][5][8]
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate the dissolution of the peptide.[1][2][7][8]
Q4: Can pH adjustment be used to improve the solubility of a this compound protected peptide?
A4: Yes, pH adjustment can be a very effective strategy. Since the peptide likely has a free carboxylic acid at the C-terminus, increasing the pH will deprotonate it, forming a more soluble carboxylate salt.
-
For Acidic Peptides: If the peptide has a net acidic character, try dissolving it in a basic buffer or by adding a small amount of a weak base like aqueous ammonia (B1221849) or ammonium (B1175870) bicarbonate.[9][10] This is generally applicable to protected peptides with a free C-terminus.
-
For Basic Peptides: If the peptide contains basic residues like His, Lys, or Arg and has a net positive charge, dissolving it in an acidic solution (e.g., 10% acetic acid) can improve solubility.[9][10]
Always adjust the pH away from the peptide's isoelectric point (pI), where it has a net neutral charge and minimum solubility.[8][11]
Q5: Are there any solubility-enhancing additives that can be used?
A5: Yes, certain additives can disrupt peptide aggregation and improve solubility.
-
Chaotropic Agents: Agents like 6M guanidine (B92328) hydrochloride or 6M urea (B33335) are very effective at disrupting the hydrogen-bonding networks that cause aggregation. However, be aware that these can denature proteins and may interfere with biological assays.[2][7]
-
Salts: In some cases, adding salts like lithium chloride (LiCl) to organic solvents such as DMF can help to improve the solubility of protected peptides.[2]
Q6: My peptide seems to be aggregating during solid-phase synthesis. How can this be addressed?
A6: Aggregation on the resin during solid-phase peptide synthesis (SPPS) can lead to failed or incomplete coupling and deprotection steps.[3] Strategies to mitigate this include:
-
Using High-Swelling Resins: Resins based on polyethylene (B3416737) glycol (PEG) can better solvate the growing peptide chain, reducing aggregation.[3]
-
Elevating Temperature: Performing synthesis steps at higher temperatures (e.g., 60-90°C) can help break up aggregates.[3]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the reaction mixture can disrupt hydrogen bonding.[4]
-
"Disrupting" Amino Acids: Incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[3]
Troubleshooting and Data
Qualitative Solubility of Hydrophobic Protected Peptides
While specific quantitative data for this compound is limited, this table provides a general guideline for the solubility of similar hydrophobic protected amino acids and peptides in common laboratory solvents.
| Solvent | Solubility | Notes |
| Water / Aqueous Buffers (pH 7) | Insoluble / Sparingly Soluble | Highly hydrophobic nature prevents dissolution.[5] |
| Dichloromethane (DCM) | Soluble to Moderately Soluble | A common solvent for peptide synthesis.[1] |
| N,N-Dimethylformamide (DMF) | Soluble | Often the primary solvent of choice for SPPS.[1][5] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A stronger solvent than DMF, often used for difficult sequences.[1][12] |
| Dimethyl sulfoxide (DMSO) | Highly Soluble | A very powerful polar aprotic solvent, effective for highly hydrophobic peptides.[1][6] |
Comparison of Solubility Enhancement Strategies
| Strategy | Effectiveness | Potential Drawbacks |
| Stronger Solvent (e.g., DMSO) | High | May interfere with certain biological assays.[6] |
| Co-Solvent System | Moderate to High | Requires optimization of the solvent ratio. |
| Gentle Warming (30-40°C) | Moderate | Risk of peptide degradation with excessive heat.[1][5] |
| Sonication | Moderate | Effective for breaking up physical aggregates.[1][7] |
| pH Adjustment | High | May not be compatible with all downstream applications; can cause racemization if strong bases are used.[6] |
| Chaotropic Agents (Urea, GuHCl) | Very High | Can denature proteins and interfere with biological assays.[2][7] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify an effective solvent or co-solvent system for a poorly soluble this compound protected peptide.
Materials:
-
Lyophilized peptide
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvents: DMF, NMP, DMSO, DCM, and co-solvent mixtures (e.g., DCM/DMF 1:1, DMF/DMSO 9:1)
Procedure:
-
Weigh a small, known amount of the peptide (e.g., 1-2 mg) into several separate microcentrifuge tubes.[3]
-
To each tube, add a measured volume (e.g., 100 µL) of a different test solvent or solvent mixture.
-
Vortex each tube vigorously for 2-3 minutes to attempt dissolution.[3]
-
Visually inspect each tube for undissolved solid material. A completely dissolved peptide will yield a clear, transparent solution.
-
If undissolved solid remains, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the solid.[3]
-
Record the results to determine the most effective solvent system for your peptide.
Protocol 2: Aiding Dissolution with Physical Methods
Objective: To dissolve a peptide that is sparingly soluble in a chosen solvent using heat and sonication.
Materials:
-
Peptide in a sealed vial with the chosen solvent
-
Water bath set to 35-40°C
-
Ultrasonic bath
Procedure:
-
Attempt to dissolve the peptide in the chosen solvent at room temperature by vortexing.
-
If solids persist, place the sealed vial in a water bath pre-heated to 35°C. Swirl the vial intermittently for 5-10 minutes. Caution: Do not overheat, as this can cause degradation.[1][5]
-
If the peptide is still not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals.[5][7]
-
Alternate between gentle warming and sonication.
-
Once dissolved, allow the solution to cool to room temperature. Always centrifuge the solution before use to pellet any microscopic, undissolved particles.[9]
Visual Guides
Caption: A systematic workflow for troubleshooting the poor solubility of this compound protected peptides.
Caption: The logical relationship between peptide properties, aggregation, and solubility mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. jpt.com [jpt.com]
- 10. News - How to increase the solubility of peptides? [gtpeptide.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Aggregation of Peptides with Z-D-Phg-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation issues when incorporating N-α-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH). The bulky and hydrophobic nature of the this compound residue can present challenges during peptide synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it contribute to peptide aggregation?
A1: this compound is a non-proteinogenic amino acid derivative where the alpha-amino group of D-phenylglycine is protected by a benzyloxycarbonyl (Z) group. D-phenylglycine itself is a hydrophobic amino acid due to the phenyl ring directly attached to the α-carbon. This hydrophobicity, combined with the aromatic Z-group, significantly increases the tendency of peptide chains to aggregate. Aggregation is driven by intermolecular hydrophobic interactions and the formation of stable secondary structures, such as β-sheets, which can reduce the solubility of the peptide and hinder subsequent synthesis steps.
Q2: How can I identify if my peptide containing this compound is aggregating during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation can be identified by several indicators:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell to their expected volume in the synthesis solvent.
-
Slow or Incomplete Reactions: A positive Kaiser test (ninhydrin test) after a coupling step suggests the presence of unreacted free amines. Similarly, Fmoc-deprotection may be sluggish or incomplete.
-
Physical Clumping: The resin may become sticky and clump together, impeding proper mixing.
-
Low Yield: A significant decrease in the final yield of the cleaved peptide often points to synthesis difficulties, including aggregation.
Q3: What are the initial steps to improve the solubility of a cleaved peptide containing this compound?
A3: For hydrophobic peptides, including those with this compound, a systematic approach to solubilization is recommended. Start with a small amount of the lyophilized peptide for testing.
-
Assess Polarity: Determine the overall charge of your peptide. Basic peptides (net positive charge) are more likely to dissolve in acidic solutions, while acidic peptides (net negative charge) are more soluble in basic solutions.
-
Solvent Selection:
-
For neutral or highly hydrophobic peptides , begin with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[1][2][3] Once dissolved, slowly add your aqueous buffer to the desired concentration.
-
For charged peptides , first attempt to dissolve them in sterile water or a buffer at a pH away from the peptide's isoelectric point (pI). If solubility is poor, for basic peptides, add a small amount of acetic acid or trifluoroacetic acid (TFA). For acidic peptides, a dilute solution of ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate can be used.
-
-
Physical Methods: Sonication and gentle warming (below 40°C) can help break up aggregates and facilitate dissolution.[4]
Troubleshooting Guides
Issue 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: Poor resin swelling, positive Kaiser test after coupling, clumping of the resin.
Solutions:
| Strategy | Description | Key Considerations |
| Solvent Optimization | Switch from standard solvents like DMF to more aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[1][5] | NMP is generally better at solvating growing peptide chains than DMF.[1] |
| Chaotropic Salt Washes | Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl or KSCN in DMF, to disrupt secondary structures.[6][7] | Ensure the salt is thoroughly washed away before proceeding with the coupling reaction. |
| Microwave-Assisted SPPS | Employing microwave energy can accelerate coupling and deprotection reactions, helping to overcome the kinetic barriers associated with aggregation.[5][8][9] | Temperature control is crucial to prevent side reactions, especially for heat-sensitive residues.[8] |
| Resin Modification | Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains, thereby reducing intermolecular interactions. Switching to a more polar resin, such as a PEG-based resin (e.g., TentaGel), can also improve solvation. | Lower loading may require a larger volume of reagents. |
| Structural Disruption | Incorporate pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to introduce kinks in the peptide backbone, which disrupts the formation of β-sheets.[5][6] | These modifications are temporary and are removed during the final cleavage. |
Issue 2: Poor Solubility of the Cleaved Peptide
Symptoms: The lyophilized peptide powder does not dissolve in standard aqueous buffers.
Solutions:
| Strategy | Description | Key Considerations |
| Guanidine Hydrochloride (GuHCl) Treatment | GuHCl is a strong chaotropic agent that can effectively unfold and disaggregate peptides. Dissolving the peptide in a 6 M GuHCl solution followed by dialysis or buffer exchange can yield a soluble, monomeric peptide. | GuHCl may need to be removed for subsequent biological assays as it can denature proteins. |
| Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) Treatment | These fluorinated alcohols are potent disaggregating agents. A common procedure involves dissolving the peptide in a TFA/HFIP mixture, followed by removal of the solvent under a stream of nitrogen or by lyophilization. The resulting peptide film is often more soluble in aqueous buffers. | TFE and HFIP can induce helical secondary structures in peptides. These solvents are volatile and should be handled in a fume hood. |
| pH Adjustment | Systematically test the solubility of the peptide at different pH values. Hydrophobic peptides are often more soluble at pH values away from their isoelectric point (pI), where they carry a net charge. | Ensure the chosen pH is compatible with the intended application of the peptide. |
| Use of Co-solvents | For very hydrophobic peptides, initial dissolution in a small volume of an organic solvent like DMSO or DMF followed by gradual dilution with the aqueous buffer can be effective.[2][3] | The final concentration of the organic solvent should be kept to a minimum, especially for cell-based assays, as it can be toxic.[2] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is designed to disrupt secondary structures of the growing peptide chain on the resin prior to a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
0.4 M Lithium Chloride (LiCl) in DMF
Procedure:
-
After the deprotection step and subsequent DMF washes, drain the solvent from the reaction vessel.
-
Add the 0.4 M LiCl solution in DMF to the resin.
-
Agitate the resin slurry for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove the LiCl.
-
Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Disaggregation of a Cleaved Peptide Using Guanidine Hydrochloride
This protocol is for solubilizing highly aggregated, hydrophobic peptides after cleavage from the resin.
Materials:
-
Lyophilized crude peptide
-
8 M Guanidine Hydrochloride (GuHCl) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Target aqueous buffer
Procedure:
-
Dissolve the lyophilized peptide in a minimal volume of 6 M GuHCl solution. Gentle vortexing or sonication can be used to aid dissolution.
-
Once the peptide is fully dissolved, transfer the solution into a dialysis tube.
-
Dialyze the peptide solution against the target aqueous buffer. Perform several buffer changes over 24-48 hours to ensure complete removal of the GuHCl.
-
After dialysis, recover the peptide solution and determine its concentration.
Protocol 3: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for incorporating this compound using a microwave peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Appropriate resin (e.g., Rink Amide for peptide amides)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Perform Fmoc deprotection using the microwave synthesizer's standard protocol (e.g., 3-5 minutes at 75°C).
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids, use a 5-fold excess of the amino acid, coupling reagents, and base. Perform the coupling at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes) using microwave irradiation.
-
For the incorporation of this compound, a double coupling may be beneficial. Perform the first coupling as described above. After washing, repeat the coupling step with a fresh solution of activated this compound.
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DMF, followed by DCM, and dry it. Cleave the peptide from the resin and remove protecting groups using the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
Visualizations
Experimental Workflow for Troubleshooting Peptide Aggregation
Caption: A logical workflow for identifying and addressing peptide aggregation.
Signaling Pathway of GnRH Analogs
Peptides containing D-amino acids, such as D-phenylglycine, are often utilized in the design of Gonadotropin-Releasing Hormone (GnRH) analogs to enhance their stability and receptor binding affinity. The following diagram illustrates the signaling pathway of GnRH in pituitary gonadotrophs.
Caption: Simplified GnRH signaling pathway in pituitary gonadotrophs.
References
- 1. biotage.com [biotage.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
Technical Support Center: Deprotection of Z-Cbz from D-Phenylglycine
Welcome to the technical support center for the removal of the Z-Cbz (Benzyloxycarbonyl) protecting group from D-phenylglycine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for removing a Cbz group from D-phenylglycine?
The most prevalent and generally mildest method for Cbz deprotection is catalytic hydrogenolysis.[1][2][3] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂).[1][4][5] The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide, which are easily removed.[1][3]
Q2: My catalytic hydrogenolysis reaction is slow or incomplete. What are the possible causes and solutions?
Several factors can lead to a sluggish or incomplete Cbz deprotection via catalytic hydrogenolysis.[3] A systematic troubleshooting approach is recommended.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, especially by sulfur-containing compounds.[3] Ensure your D-phenylglycine starting material and solvents are high purity. If sulfur-containing reagents were used in previous steps, meticulous purification is crucial.
-
Poor Catalyst Activity: The catalyst may be old or inactive. Using a fresh batch of catalyst or increasing the catalyst loading can resolve this issue.[3]
-
Insufficient Hydrogen: Ensure a proper hydrogen supply. This can be achieved by repeating the vacuum/hydrogen backfill cycle multiple times or by increasing the hydrogen pressure.[3]
-
Inadequate Mixing: As a heterogeneous reaction, vigorous stirring is essential to ensure effective contact between the substrate and the catalyst.[3]
-
Product Inhibition: The resulting free amine of D-phenylglycine can sometimes coordinate with the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, such as acetic acid, can protonate the amine, reducing this inhibition.[3]
Q3: I have other functional groups in my molecule that are sensitive to reduction, such as a double bond. What deprotection methods can I use instead of catalytic hydrogenolysis?
When your molecule contains functionalities incompatible with catalytic hydrogenation, several alternative methods can be employed for Cbz removal:
-
Catalytic Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas and can sometimes offer better selectivity.[2][6] Common hydrogen donors include formic acid or ammonium (B1175870) formate (B1220265) in the presence of Pd/C.[1][6][7]
-
Acidic Conditions: Strong acids can cleave the Cbz group. A common reagent is a solution of hydrogen bromide in acetic acid (HBr/HOAc).[2][8] Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also be effective and may be compatible with a wider range of functional groups.[8][9]
-
Nucleophilic Cleavage: Under specific conditions, nucleophiles like 2-mercaptoethanol (B42355) with a base can be used for deprotection, which can be advantageous for sensitive substrates.[9][10]
Q4: Can I use basic conditions to remove a Cbz group?
While less common, under certain specific circumstances, alkaline conditions can be used for Cbz removal.[8] However, for simple amino acids like D-phenylglycine, this is not a standard or recommended procedure due to the risk of racemization at the alpha-carbon under basic conditions.
Troubleshooting Guides
Issue 1: Incomplete Deprotection with Catalytic Hydrogenolysis
If you are experiencing an incomplete reaction, consider the following workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. scientificupdate.com [scientificupdate.com]
Preventing epimerization of Z-D-Phg-OH in solution
Welcome to the technical support center for Z-D-Phg-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stereochemical stability of N-benzyloxycarbonyl-D-phenylglycine (this compound) in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where one epimer of a compound is converted into its diastereomer. For this compound, this involves the inversion of the stereocenter at the alpha-carbon, converting the D-enantiomer to the L-enantiomer. This is a significant concern because the biological activity of peptides and other molecules containing phenylglycine is often highly dependent on their specific stereochemistry.[1] The presence of the undesired L-epimer can reduce the efficacy of a drug candidate and introduce impurities that are difficult to separate due to their similar physical properties.[1]
Q2: What are the primary factors that cause the epimerization of this compound in solution?
A2: The primary driver of epimerization for this compound is the abstraction of the proton at the alpha-carbon (the α-proton).[2] This is particularly problematic for phenylglycine derivatives due to the phenyl group, which stabilizes the resulting carbanion intermediate, thereby increasing the acidity of the α-proton.[2][3] The main factors that promote this are:
-
Basic Conditions: The presence of bases is the most significant factor. Both strong and weak bases can facilitate the abstraction of the α-proton.[2][4]
-
Elevated Temperatures: Higher temperatures can increase the rate of epimerization.[5]
-
Carboxyl Group Activation: During processes like peptide coupling, the activation of the carboxyl group of this compound can lead to the formation of an oxazolone (B7731731) intermediate, which is highly susceptible to racemization.[2][6]
Q3: Which analytical techniques are recommended for detecting and quantifying the epimerization of this compound?
A3: Several analytical techniques can be employed to detect and quantify the extent of epimerization:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for separating the D- and L-diastereomers of a peptide containing the phenylglycine residue. Chiral HPLC can also be used for the amino acid itself.[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Tandem LC-MS can identify and quantify epimers, especially in the context of a peptide. While the epimers have the same mass, their different retention times in the liquid chromatography step allow for their separation and subsequent detection by the mass spectrometer.[8][9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to differentiate between diastereomers and determine their ratio.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant epimerization observed after peptide coupling. | The base used in the coupling reaction is too strong or not sterically hindered. | Switch to a weaker or more sterically hindered base such as 2,4,6-collidine, N,N-diisopropylethylamine (DIPEA), or 2,4,6-trimethylpyridine (B116444) (TMP).[4][13] |
| The coupling reagent is promoting oxazolone formation. | Use a coupling reagent known to suppress racemization, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[4][5] The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) is also recommended.[14] | |
| Loss of stereochemical purity of this compound during storage in solution. | The solvent or buffer system is too basic. | Store this compound solutions in neutral or slightly acidic conditions. If possible, prepare solutions fresh before use. Peptides containing phenylglycine have shown stability in buffer solutions at pH 7.5.[4] |
| Epimerization occurs during the removal of a protecting group. | The deprotection conditions are too harsh (e.g., strongly basic). | If using a base-labile protecting group elsewhere in the molecule, consider alternative protecting groups that can be removed under milder, non-basic conditions. For example, the Z-group itself is removed by catalytic hydrogenation. |
| Difficulty in separating the desired D-epimer from the L-epimer. | The physical properties of the epimers are very similar. | Optimize your purification method. For RP-HPLC, this may involve adjusting the gradient, flow rate, or column chemistry. Preparative chiral HPLC may be necessary in some cases. |
Quantitative Data on Epimerization
The choice of coupling reagents and bases has a significant impact on the degree of epimerization. The following table summarizes findings from studies on phenylglycine-containing model peptides, which can guide the selection of reagents for this compound.
| Coupling Reagent | Base | Extent of Epimerization (%) | Reference |
| HATU | DIPEA | High | [4] |
| HATU | TMP | Low | [4] |
| DEPBT | TMP | Negligible | [4] |
| COMU | TMP | Negligible | [4] |
| DMTMM-BF4 | NMM | Reduced | [15] |
| DIC | HOBt/CuCl₂ | ~0.1% | [14][16] |
| EDC | - | Higher than DIC | [2] |
Experimental Protocols
Protocol 1: Peptide Coupling with Minimized Epimerization
This protocol describes a general procedure for coupling this compound to an amino acid ester or a resin-bound peptide while minimizing the risk of epimerization.
Materials:
-
This compound
-
Amino component (amino acid ester HCl or N-terminally deprotected peptide-resin)
-
Coupling reagent (e.g., DEPBT or COMU)
-
Sterically hindered base (e.g., TMP or 2,4,6-collidine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a reaction vessel, dissolve the amino component in the anhydrous solvent.
-
If the amino component is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize it and stir for 10 minutes.
-
In a separate vessel, dissolve this compound (1.2 equivalents) and the coupling reagent (1.2 equivalents) in the anhydrous solvent.
-
Add the sterically hindered base (2.4 equivalents) to the this compound solution and allow it to pre-activate for 2-3 minutes.
-
Add the activated this compound solution to the reaction vessel containing the amino component.
-
Stir the reaction at room temperature and monitor its progress using TLC or a Kaiser test (for solid-phase synthesis).
-
Once the reaction is complete, proceed with the appropriate work-up (for solution-phase) or washing steps (for solid-phase).
Protocol 2: Analysis of Epimerization by RP-HPLC
This protocol outlines a general method for analyzing the diastereomeric purity of a peptide containing a D-phenylglycine residue.
Materials:
-
Crude or purified peptide sample
-
HPLC grade water with 0.1% trifluoroacetic acid (TFA) (Solvent A)
-
HPLC grade acetonitrile (B52724) with 0.1% TFA (Solvent B)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a stock solution of the peptide sample in a suitable solvent (e.g., a mixture of Solvent A and B).
-
Set up the HPLC method with a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes).
-
Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 220 nm and 254 nm).
-
Inject the sample onto the column.
-
Analyze the resulting chromatogram. The two diastereomers should appear as two separate peaks with different retention times.
-
Integrate the peak areas to determine the relative percentage of each diastereomer, which corresponds to the extent of epimerization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Semantic Scholar [semanticscholar.org]
- 12. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS [agris.fao.org]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. people.uniurb.it [people.uniurb.it]
Technical Support Center: Characterizing Z-D-Phg-OH Peptides
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-D-Phg-OH (N-α-Carbobenzoxy-D-phenylglycine) containing peptides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with this compound peptides?
A1: The main challenges arise from the physicochemical properties of the Z-group and the D-phenylglycine residue:
-
Hydrophobicity: The benzyloxycarbonyl (Z) group is highly hydrophobic, which can cause strong retention in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), potentially leading to broad peaks and aggregation.[1][2]
-
Aggregation: The hydrophobicity of the Z-group and the phenyl side chain can promote intermolecular hydrogen bonding and self-association, leading to peptide aggregation.[2][3][4] This can result in poor solubility, low recovery, and difficult purification.
-
Diastereomer Separation: If the synthesis utilized a racemic mixture (DL-Phg) or if racemization occurred, separating the resulting diastereomers is a significant challenge as they often have very similar hydrophobicities.[5] Mass spectrometry cannot distinguish between diastereomers with identical masses.[5]
-
Secondary Interactions: The phenyl group can engage in secondary π-π stacking interactions with the stationary phase, which may lead to peak tailing.
Q2: What are the key physicochemical properties of this compound to consider during analysis?
A2: Understanding the properties of the this compound moiety is crucial for method development. The Z-group adds significant hydrophobicity, while the phenyl side chain also contributes to this property. This high hydrophobicity dictates the choice of reversed-phase columns (C8, C18) and requires careful optimization of the organic solvent gradient for effective elution.[2][5]
| Property | Influence on Analysis |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Hydrophobicity | High, due to the Z-group and phenyl side chain. Leads to strong retention in RP-HPLC.[2] |
| Aromaticity | Benzene rings in the Z-group and Phg side chain allow for strong UV detection (~254-260 nm). |
| Stereochemistry | The D-configuration can enhance enzymatic stability but may create hard-to-separate diastereomeric impurities.[2] |
Q3: Which analytical technique is best for assessing the purity of a this compound peptide, especially regarding stereoisomers?
A3: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment and is crucial for separating potential diastereomers.[5] Mass Spectrometry (MS) should be used in conjunction with HPLC to confirm the molecular weight of the main peak and identify impurities.[5] However, MS alone cannot resolve stereoisomers.[5]
Section 2: HPLC Troubleshooting Guide
A general workflow for HPLC-MS analysis provides a structured approach to characterizing these peptides.
Caption: General workflow for HPLC-MS analysis of this compound peptides.
Q4: My peptide peak is broad or tailing. What are the likely causes and solutions?
A4: Poor peak shape is a common issue. The causes can be systematically investigated to find a solution.
References
Technical Support Center: Scaling Up Z-D-Phg-OH Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up Z-D-Phg-OH (N-Benzyloxycarbonyl-D-phenylglycine) coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific issues that may arise during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete coupling reaction: This can be due to the steric hindrance of the D-phenylglycine side chain, which is a known challenge with bulky amino acids.[1] | - Optimize coupling reagents: Consider using more potent coupling agents like HATU or HCTU, but be mindful of potential side reactions.[1][2]- Increase reaction time or temperature moderately, while carefully monitoring for byproduct formation.[3]- Ensure all reagents are anhydrous, as water can hydrolyze activated species.[3] |
| Peptide aggregation: Hydrophobic peptides, particularly on a solid support, can aggregate and block reactive sites.[1][4] | - Use a high-swelling resin to decrease peptide density on the solid support.[1]- Consider adding chaotropic salts or using solvents known to disrupt aggregation, such as DMSO or NMP.[2] | |
| Product loss during workup: The purification process can lead to significant loss of the final product. | - For aqueous extractions, carefully adjust the pH to minimize the solubility of your product in the aqueous phase.[3]- If precipitating the product, select a suitable anti-solvent and ensure complete precipitation before filtration.[3] | |
| Presence of Impurities After Purification | Racemization (Epimerization): The α-proton of activated amino acids is susceptible to abstraction, leading to a loss of stereochemical integrity. | - Use coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization, especially when using carbodiimide (B86325) coupling reagents.[2]- Maintain low temperatures during the coupling reaction. |
| N-acylurea formation: A common side reaction with carbodiimide reagents (e.g., DCC, EDC) where the activated carboxyl group undergoes an O-N migration.[5][6] | - This side reaction is more prevalent in polar solvents; consider using less polar solvents like DCM if your substrates are soluble.[7]- The use of additives like HOBt can also help minimize N-acylurea formation.[5] | |
| Guanidinylation of the N-terminus: This can occur when using uronium or aminium-based coupling reagents (e.g., HBTU, HATU), leading to chain termination.[2][6] | - Avoid a large excess of the coupling reagent.- Pre-activating the carboxylic acid before adding the amine component can sometimes reduce this side reaction.[3] | |
| Co-elution with byproducts in chromatography: Impurities with similar polarity to the desired product can be difficult to separate. | - Optimize the HPLC gradient; a shallower gradient can improve the separation of closely eluting species.[3][8] |
Frequently Asked Questions (FAQs)
Q1: Why is scaling up this compound coupling reactions particularly challenging?
A1: The primary challenge arises from the steric hindrance of the phenyl side chain of D-phenylglycine, which can slow down the coupling reaction and lead to incomplete conversions.[1] Additionally, as with many peptide couplings, the risk of racemization and other side reactions increases with longer reaction times that may be required for sterically hindered amino acids.[2][6]
Q2: Which coupling reagents are recommended for scaling up this compound couplings?
A2: While standard carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt are common, more potent activating agents may be necessary for this sterically hindered amino acid.[6][9] Onium salts such as HBTU, HATU, or COMU often provide faster reaction times and higher yields.[5][10] However, it's crucial to balance reactivity with the risk of side reactions like racemization and guanidinylation.[2]
Q3: How can I minimize racemization during the coupling of this compound?
A3: Minimizing racemization is critical. Key strategies include:
-
Use of Additives: Coupling additives like HOBt or OxymaPure® are essential for suppressing racemization when using carbodiimide coupling reagents.[2]
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization.
-
Control of Reaction Conditions: Maintain a low temperature (e.g., 0 °C) during the activation and coupling steps and avoid prolonged exposure to basic conditions.[5]
Q4: What are the best practices for purification of the final peptide product?
A4: Purification is essential to remove unreacted reagents and byproducts.[11] High-performance liquid chromatography (HPLC) is one of the most commonly used methods for its precision.[4][11] For large-scale purification, crystallization is often preferred over chromatography.[12]
Q5: Should I use solid-phase (SPPS) or solution-phase peptide synthesis (LPPS) for scaling up?
A5: The choice depends on the length of the peptide and the scale of the synthesis. SPPS is efficient for laboratory-scale synthesis and allows for easy removal of excess reagents.[13][14] For very large-scale production of shorter peptides, solution-phase synthesis can be more cost-effective and may offer advantages in purification of the final product.[11][15]
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound using DIC/HOBt in Solution-Phase
-
Dissolve the N-terminal deprotected peptide (1.0 equivalent) in a suitable solvent (e.g., DMF or DCM).
-
In a separate vessel, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.
-
Cool the amino acid/HOBt solution to 0 °C.
-
Add DIC (1.2 equivalents) to the cooled amino acid/HOBt solution and stir for 5-10 minutes for pre-activation.
-
Add the activated this compound solution to the peptide solution.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work up the reaction mixture to remove the diisopropylurea byproduct and unreacted starting materials. This typically involves aqueous washes with dilute acid and base.[3]
Protocol 2: Deprotection of the N-terminal Z-group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.[2]
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a balloon filled with hydrogen).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Note: If the peptide contains other groups sensitive to hydrogenation, alternative deprotection methods may be required.[2]
Visualizations
Caption: Workflow for this compound Coupling Reaction.
Caption: Troubleshooting Decision Tree for Scaling Up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomatik.com [biomatik.com]
Validation & Comparative
A Head-to-Head Comparison: Z-D-Phg-OH vs. Boc-D-Phg-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an N-α-protecting group is a critical decision in peptide synthesis, profoundly influencing the overall strategy, efficiency, and purity of the final product. This guide provides an objective comparison between two common N-protected derivatives of D-phenylglycine: N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) and N-tert-butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH).
The core difference between these two building blocks lies in their deprotection chemistry. The Z (or Cbz) group is cleaved by hydrogenolysis, while the Boc group is removed under acidic conditions. This fundamental distinction dictates their respective applications, orthogonality with other protecting groups, and suitability for either solution-phase or solid-phase peptide synthesis (SPPS).
At a Glance: Key Differences
| Feature | This compound | Boc-D-Phg-OH |
| Protecting Group | Benzyloxycarbonyl (Z, Cbz) | tert-Butoxycarbonyl (Boc) |
| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HBr/AcOH) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) |
| Orthogonality | Orthogonal to acid- and base-labile groups. | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile groups. |
| Key Challenge | Catalyst poisoning by sulfur-containing residues. | Steric hindrance affecting coupling efficiency. |
Performance and Experimental Data
The incorporation of D-phenylglycine is synthetically challenging due to the steric bulk of the phenyl side chain and the increased acidity of the α-proton, which elevates the risk of racemization during activation and coupling steps. The choice of protecting group and synthesis strategy is therefore crucial for maintaining stereochemical integrity and achieving high yields.
While direct, side-by-side comparisons in the synthesis of an identical peptide are scarce in published literature, performance can be evaluated based on representative data from various sources.
Table 1: Quantitative Performance Comparison
| Parameter | This compound | Boc-D-Phg-OH |
| Typical Synthesis Phase | Solution-Phase | Solid-Phase (SPPS) |
| Coupling Reagents | DCC/HOBt, EDC/HOBt | HATU/DIPEA, HBTU/DIPEA, DIC/OxymaPure |
| Expected Coupling Yield * | 85-95% | 95-99% |
| Reported Deprotection Yield | ~99% (Catalytic Hydrogenation)[1] | >99% (TFA in DCM) |
| Racemization Risk | Lower during standard coupling; dependent on activation method. | Can be significant, especially with strong bases; minimized with hindered bases and additives. |
| Key Advantage | Stability to acids and bases allows for orthogonal strategies. | Well-suited for automated SPPS; extensive literature on optimized coupling. |
Note: Expected yields are representative and can vary based on the specific peptide sequence, coupling conditions, and analytical methods.
Synthesis and Deprotection Workflows
The differing deprotection requirements of the Z and Boc groups lead to distinct synthetic workflows. The Z-group is traditionally favored for solution-phase synthesis, where intermediates are isolated and purified after each step. The Boc-group is the cornerstone of the classic Merrifield solid-phase peptide synthesis, where the growing peptide is anchored to a resin support.
The choice between this compound and Boc-D-Phg-OH hinges on the overall synthetic strategy. Z-protection offers robustness against a wide range of reagents, making it valuable for complex solution-phase syntheses or as a "permanent" protecting group in orthogonal SPPS schemes. Boc-protection is highly amenable to the efficiencies of automated solid-phase synthesis, which is the dominant method for producing peptides today.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes a representative coupling of this compound with an amino acid ester in solution.
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Ala-OMe·HCl) (1.1 equivalents) in anhydrous DCM and neutralize with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Activation: Cool the this compound solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 15-20 minutes to form the active ester.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica (B1680970) gel column chromatography.
Protocol 2: Solid-Phase Coupling of Boc-D-Phg-OH (Boc-SPPS)
This protocol outlines a standard manual coupling cycle for incorporating Boc-D-Phg-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-Phg-OH (3 equivalents relative to resin loading) and an activating agent such as HATU (2.9 equivalents) in DMF. Add a hindered base like DIPEA (6 equivalents) to begin the pre-activation.
-
Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours. Due to the steric hindrance of phenylglycine, longer coupling times or double coupling may be necessary.
-
Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue), a second coupling is required.
-
Washing: Once coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the N-terminal Boc deprotection step to proceed with the next amino acid addition.
Deprotection Chemistry: The Orthogonal Relationship
The distinct deprotection conditions for Z and Boc groups are the foundation of their utility in complex synthetic strategies.
-
Z-Group Removal (Hydrogenolysis): The Z-group is stable to both acidic and basic conditions used in Boc and Fmoc chemistries, respectively. It is typically removed by catalytic hydrogenation (e.g., H₂ gas over a palladium-on-carbon catalyst) or catalytic transfer hydrogenation (e.g., using formic acid or 1,4-cyclohexadiene (B1204751) as a hydrogen source). This method is clean, but incompatible with peptides containing sulfur (like methionine or cysteine, which poison the catalyst) or reducible functional groups.
-
Boc-Group Removal (Acidolysis): The Boc-group is labile to moderate acids. A solution of 25-50% Trifluoroacetic Acid (TFA) in DCM is standard for its removal during SPPS. This process is rapid and efficient but requires subsequent neutralization of the resulting N-terminal ammonium (B1175870) salt before the next coupling step.
Conclusion
The choice between this compound and Boc-D-Phg-OH is dictated by the intended synthetic methodology.
-
Choose this compound for:
-
Classical solution-phase peptide synthesis.
-
Syntheses requiring a protecting group that is stable to both acid and base.
-
Orthogonal protection schemes where selective removal in the presence of acid- or base-labile groups is necessary.
-
-
Choose Boc-D-Phg-OH for:
-
Automated or manual solid-phase peptide synthesis (Boc-SPPS).
-
Syntheses where high coupling efficiencies are prioritized through the use of modern uronium/phosphonium salt-based reagents.
-
Peptides containing sulfur or other functional groups that are incompatible with catalytic hydrogenation.
-
For the synthesis of peptides containing the sterically hindered and racemization-prone D-phenylglycine residue, careful optimization of coupling conditions—including the choice of activating agent, base, and reaction time—is paramount regardless of the chosen N-α-protecting group.
References
A Head-to-Head Comparison: Z-D-Phg-OH vs. Fmoc-D-Phg-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an N-α-protecting group is a critical decision that dictates the strategy for peptide synthesis. This is particularly true when incorporating challenging amino acids like D-phenylglycine (D-Phg), which is known for its steric bulk and susceptibility to racemization. This guide provides an objective comparison of two cornerstone protecting groups for D-phenylglycine: the classical benzyloxycarbonyl (Z) group and the modern 9-fluorenylmethoxycarbonyl (Fmoc) group, focusing on their respective reactivity, stability, and impact on peptide purity.
This comparison delves into the chemical properties of Z-D-Phg-OH and Fmoc-D-Phg-OH, presenting experimental data to inform the selection process for specific research and development applications. We will explore the critical aspects of coupling efficiency, racemization risk, and deprotection conditions, providing detailed protocols for key experimental procedures.
At a Glance: Key Differences in Reactivity and Application
The fundamental difference between the Z and Fmoc protecting groups lies in their cleavage conditions. The Z-group is typically removed under harsh reductive (catalytic hydrogenation) or strongly acidic conditions, while the Fmoc group is labile to mild basic conditions. This dictates their compatibility with different synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).
| Feature | This compound | Fmoc-D-Phg-OH |
| Protecting Group | Benzyloxycarbonyl (Z, Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Primary Application | Solution-phase peptide synthesis; Boc-SPPS | Fmoc-SPPS |
| N-α Deprotection | Catalytic hydrogenation (H₂/Pd/C) or strong acids (HBr/AcOH) | Mild base (e.g., 20% piperidine (B6355638) in DMF) |
| Orthogonality in Fmoc/tBu SPPS | Orthogonal | Not orthogonal (cleaved each cycle) |
| Racemization Risk | Generally low; urethane (B1682113) structure suppresses racemization during coupling. | High risk during base-catalyzed coupling and deprotection.[1][2] |
| Coupling Efficiency | Generally high in solution-phase. | Can be high, but may require optimized conditions due to steric hindrance. |
| Key Side Reactions | Potential for incomplete hydrogenation or catalyst poisoning. | Racemization is the primary concern.[1][2] Diketopiperazine formation at the dipeptide stage. |
Performance Data: The Challenge of Phenylglycine Racemization
The increased acidity of the α-proton in phenylglycine makes it particularly prone to epimerization under the basic conditions inherent to Fmoc-SPPS. The base-catalyzed coupling of Fmoc-D-Phg-OH is the critical step where racemization occurs.[2] Standard coupling protocols can lead to significant amounts of the undesired L-diastereomer. However, optimization of coupling conditions can dramatically mitigate this issue.
Table 1: Diastereomeric Purity of a Model Peptide Containing Phenylglycine Synthesized using Fmoc-SPPS with Various Coupling Reagents.
| Coupling Reagent | Base | Diastereomeric Purity (% Desired Isomer) |
| HATU | DIPEA | ~90% |
| HBTU | DIPEA | ~88% |
| PyBOP | DIPEA | ~89% |
| COMU | TMP | >98% |
| DEPBT | TMP | >98% |
| DMTMM-BF₄ (Microwave SPPS) | NMM | ~71%[1] |
Data compiled from studies on L-phenylglycine, which is expected to have a similar racemization propensity to D-phenylglycine. The use of sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) with highly efficient coupling reagents like COMU or DEPBT is crucial for minimizing racemization during the incorporation of Fmoc-Phg-OH.[2]
For this compound, the urethane nature of the protecting group is known to effectively suppress racemization during the activation and coupling steps. While direct quantitative comparative data with optimized Fmoc protocols is scarce, the acidic or neutral conditions of Z-chemistry coupling and the acidic conditions of Boc-SPPS deprotection are inherently less conducive to racemization of phenylglycine.
Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling of Fmoc-D-Phg-OH in SPPS
This protocol is designed to minimize epimerization during the incorporation of Fmoc-D-Phg-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Phg-OH (3 equivalents)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3 equivalents)
-
2,4,6-Trimethylpyridine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phg-OH and COMU in DMF. Add TMP and allow the solution to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes a standard procedure for solution-phase peptide bond formation.
Materials:
-
This compound (1 equivalent)
-
Amino acid or peptide ester (e.g., H-Gly-OMe·HCl) (1 equivalent)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound and the amino acid ester in anhydrous DMF.
-
Reagent Addition: Add HBTU to the solution, followed by the dropwise addition of DIPEA.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Purification: Purify the crude peptide by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 3: Fmoc-Group Deprotection
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
Procedure:
-
Initial Deprotection: Treat the resin with the 20% piperidine solution for 3-5 minutes and drain.
-
Main Deprotection: Add a fresh aliquot of the 20% piperidine solution and agitate for 15-20 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 4: Z-Group Deprotection (Catalytic Hydrogenation)
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) (10-20% by weight of peptide)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in MeOH or EtOH in a suitable reaction vessel.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the vessel with an inert gas, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Visualizing the Workflows
Deprotection Mechanisms
Caption: Comparative mechanisms of Fmoc and Z protecting group removal.
General Peptide Coupling Workflow
Caption: A generalized workflow for the activation and coupling of a protected amino acid.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Phg-OH is contingent upon the synthetic strategy and the specific requirements of the target peptide.
Fmoc-D-Phg-OH is the standard choice for modern solid-phase peptide synthesis due to the mild deprotection conditions and the overall efficiency of the Fmoc/tBu strategy. However, the high risk of racemization necessitates the use of optimized coupling protocols. For the synthesis of peptides containing D-phenylglycine where high stereochemical purity is paramount, the use of coupling reagents like COMU or DEPBT in conjunction with a sterically hindered base such as TMP is strongly recommended.
This compound remains a valuable reagent, particularly for solution-phase synthesis and in Boc-SPPS strategies where its orthogonality is advantageous. Its inherent resistance to racemization during coupling is a significant benefit, potentially leading to higher diastereomeric purity without the need for highly specialized coupling conditions. However, the harsher deprotection conditions (catalytic hydrogenation or strong acid) limit its compatibility with sensitive functional groups and its application in routine solid-phase synthesis.
For researchers equipped for modern Fmoc-SPPS, Fmoc-D-Phg-OH, when used with the appropriate low-racemization protocols, offers a robust path to synthesizing D-phenylglycine-containing peptides. For applications in solution-phase or when racemization is an overriding concern that cannot be mitigated, this compound presents a reliable, classical alternative.
References
The Impact of Z-D-Phg-OH on Peptide Conformation and Stability: A Comparative Guide
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. Among these, Z-D-Phg-OH (N-benzyloxycarbonyl-D-phenylglycine) presents a unique combination of steric bulk and conformational restriction. This guide provides a comparative analysis of the impact of this compound on peptide conformation and stability, contrasted with other common peptide modifications. The information herein is targeted towards researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of their peptide candidates.
Introduction to Peptide Modifications
Native peptides are often suboptimal drug candidates due to their rapid degradation by proteases and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. To overcome these limitations, various chemical modifications can be introduced into the peptide backbone or side chains. The introduction of D-amino acids, such as D-phenylglycine, is a well-established strategy to enhance enzymatic stability. The Z-benzyloxycarbonyl protecting group on this compound is typically removed during solid-phase peptide synthesis; therefore, the primary influence on the final peptide's properties stems from the D-phenylglycine residue itself.
D-amino acids confer stability by creating a stereochemical mismatch at the protease cleavage site, sterically hindering the enzyme's ability to hydrolyze the peptide bond. Furthermore, the bulky phenyl side chain of D-phenylglycine can significantly influence the local peptide conformation, favoring specific secondary structures.
Comparative Analysis of Peptide Modifications
The choice of a specific modification strategy depends on the desired physicochemical and biological properties of the peptide. Below is a comparative summary of the expected impact of incorporating D-phenylglycine versus other common modifications.
| Modification Strategy | Impact on Conformation | Impact on Proteolytic Stability | Key Considerations |
| D-Phenylglycine (from this compound) | Induces turn or extended conformations due to steric bulk. Can disrupt helical structures. | High. The D-configuration and bulky side chain provide significant steric hindrance to proteases. | Can significantly alter receptor binding affinity. May decrease solubility depending on the overall sequence. |
| D-Alanine | Minimal conformational constraint compared to D-Phg. Generally well-tolerated in various secondary structures. | Moderate to High. The D-configuration provides steric hindrance, though less than bulkier residues. | A common and well-studied modification for enhancing stability with a lower risk of drastically altering conformation. |
| N-methylation | Restricts backbone flexibility by modifying the amide bond. Can favor specific cis/trans-amide bond conformations. | High. N-methylation can prevent protease recognition and cleavage at the modified site. | Can disrupt hydrogen bonding networks essential for certain secondary structures like α-helices and β-sheets. |
| Cyclization (Head-to-Tail or Side Chain) | Significantly constrains the peptide into a specific conformation, reducing flexibility. | High. The cyclic structure can sterically block protease access to cleavage sites. | Requires careful design to ensure the constrained conformation is the bioactive one. Can be synthetically challenging. |
Experimental Data Summary
While direct, head-to-head comparative studies for this compound against a wide range of other modifications in the same peptide sequence are limited in publicly available literature, the following table synthesizes expected outcomes based on studies of D-amino acids and other modifications.
| Peptide Modification | Example Peptide Sequence | Analytical Method | Measured Parameter | Expected Outcome with D-Phg | Alternative Modification (Example) | Expected Outcome with Alternative |
| Conformation | Ac-GWXG-NH2 | Circular Dichroism (CD) | Molar Ellipticity at 222 nm (for α-helix) | Decrease (disruption of helix) | X = Aib (α-aminoisobutyric acid) | Increase (stabilization of helix) |
| Stability | H2N-GXYG-COOH | Serum Stability Assay (HPLC) | Half-life (t1/2) in human serum | Significantly Increased | X = L-Ala, Y = L-Leu | Baseline (rapid degradation) |
| Protease Resistance | H2N-GXYG-COOH | Protease Assay (e.g., Trypsin) | % Intact Peptide after 1h | > 90% | X = L-Arg, Y = L-Lys | < 10% |
Mandatory Visualizations
Logical Relationship of Peptide Modifications
Caption: Relationship between peptide modifications and their primary impacts.
Experimental Workflow for Stability and Conformational Analysis
Caption: General workflow for synthesis and analysis of modified peptides.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Conformation Analysis
Objective: To determine the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation:
-
Peptides are synthesized and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
-
Instrumentation and Data Acquisition:
-
A CD spectrometer is purged with nitrogen gas.
-
The peptide solution is placed in a quartz cuvette with a path length of 1 mm.
-
Far-UV CD spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
A blank spectrum of the buffer is recorded and subtracted from the peptide spectra.
-
-
Data Analysis:
-
The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in millidegrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.
-
The resulting spectra are analyzed for characteristic features of secondary structures: α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coils (a strong negative band near 200 nm).
-
Serum Stability Assay
Objective: To determine the half-life of a peptide in the presence of serum proteases.
Methodology:
-
Incubation:
-
A stock solution of the peptide is prepared in a suitable buffer.
-
The peptide is added to human or mouse serum to a final concentration of ~50-100 µM.
-
The mixture is incubated at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, an aliquot is transferred to a tube containing a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile) to precipitate serum proteins and stop enzymatic degradation.
-
The samples are vortexed and then centrifuged at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
The supernatant, containing the remaining intact peptide, is collected.
-
-
Analysis by RP-HPLC:
-
The supernatant is analyzed by RP-HPLC with UV detection at 214 or 280 nm.
-
A standard curve of the intact peptide is used to quantify the amount of peptide remaining at each time point.
-
-
Data Analysis:
-
The percentage of intact peptide remaining is plotted against time.
-
The data is fitted to a one-phase exponential decay curve to calculate the half-life (t1/2) of the peptide in serum.
-
Conclusion
The incorporation of this compound into a peptide sequence is a potent strategy for enhancing proteolytic stability. The resulting D-phenylglycine residue provides significant steric hindrance to proteases, thereby prolonging the peptide's half-life in a biological environment. However, the bulky nature of the phenylglycine side chain can also impose significant conformational constraints, which may be beneficial for inducing a desired bioactive conformation but can also disrupt existing secondary structures. The choice to incorporate this compound or any other modification should be guided by a thorough understanding of the structure-activity relationship of the peptide , and the principles and protocols outlined in this guide can aid in making an informed decision.
A Comparative Guide to the Efficacy of Peptides Synthesized with Z-D-Phg-OH
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptides. The use of D-amino acids, such as D-phenylglycine (D-Phg), can significantly improve proteolytic stability and modulate bioactivity. N-α-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) is a key building block for introducing D-Phg, particularly in solution-phase synthesis. This guide provides an objective comparison of the expected performance of peptides containing D-Phg against relevant alternatives, supported by established principles and detailed experimental protocols for validation.
Performance Comparison of Protected D-Phenylglycine Derivatives
The choice of a protected D-phenylglycine derivative is critical and depends on the intended synthesis strategy. This compound is a classical choice for solution-phase synthesis, while other derivatives are tailored for solid-phase peptide synthesis (SPPS).
| Derivative | Synthesis Phase | Coupling Efficiency | Racemization Suppression | Key Considerations |
| This compound | Solution-Phase | Good to Excellent | Good | Well-suited for classical synthesis; requires catalytic hydrogenation for deprotection, which is orthogonal to acid- and base-labile groups.[1] |
| Boc-D-Phg-OH | Solid-Phase (SPPS) | Excellent | Good | The cornerstone of Boc-SPPS; requires a strong acid like TFA for deprotection.[1] |
| Fmoc-D-Phg-OH | Solid-Phase (SPPS) | Excellent | Moderate to Good | Used in the widely adopted Fmoc-SPPS; deprotection is base-labile (piperidine). Prone to racemization with some coupling reagents. |
Efficacy Evaluation: A Comparative Framework
The introduction of D-Phg via this compound is hypothesized to enhance peptide stability and alter receptor interactions. Below is a framework for evaluating these effects, with hypothetical data to illustrate potential outcomes.
Proteolytic Stability
A primary motivation for using D-amino acids is to increase resistance to enzymatic degradation.[2] Peptides containing D-Phg are expected to have a longer half-life in the presence of proteases.
Hypothetical Data: Stability in Human Serum
| Peptide Variant | Amino Acid at Position X | Half-life (t½) in 80% Human Serum (hours) |
| Native Peptide | L-Phg | 0.5 |
| Modified Peptide | D-Phg | > 24 |
| Alanine Mutant | L-Ala | 0.4 |
Note: This data is illustrative and serves to demonstrate the potential increase in stability. Actual results will vary depending on the peptide sequence.[3]
Receptor Binding Affinity
The altered stereochemistry and conformational rigidity imparted by D-Phg can influence how a peptide binds to its target receptor.[3] This can lead to either increased or decreased affinity, depending on the specific interactions in the binding pocket.
Hypothetical Data: Competitive Binding Assay
| Peptide Variant | Amino Acid at Position X | IC₅₀ (nM) | Relative Affinity |
| Native Peptide | L-Phg | 10 | 1.0 |
| Modified Peptide | D-Phg | 5 | 2.0 |
| Alanine Mutant | L-Ala | 50 | 0.2 |
Note: Lower IC₅₀ values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide Fragment (Z-D-Phg-Gly-OMe)
This protocol outlines the synthesis of a model dipeptide using this compound in a classical solution-phase approach.
Materials:
-
This compound
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
1N Hydrochloric acid (HCl)
-
1N Sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Coupling Reaction:
-
Dissolve this compound (1 equivalent) and H-Gly-OMe·HCl (1 equivalent) in a mixture of DCM and DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (1 equivalent) to neutralize the hydrochloride salt.
-
Add HOBt (1 equivalent) to suppress racemization.
-
Add DCC (1.1 equivalents) dissolved in DCM to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1N HCl, water, 1N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from EtOAc/n-hexane to yield Z-D-Phg-Gly-OMe.
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a general method for assessing the stability of a peptide in the presence of serum.
Materials:
-
Purified peptides (D-Phg and L-Phg variants)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system
Procedure:
-
Incubation:
-
Dissolve the peptides in PBS to a stock concentration of 1 mg/mL.
-
Prepare a reaction mixture containing 80% human serum in PBS.
-
Add the peptide stock solution to the serum mixture to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding an equal volume of ACN with 1% TFA.
-
Centrifuge the sample to precipitate serum proteins.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the half-life (t½) by plotting the percentage of remaining peptide against time.
-
Visualizations
Caption: Experimental workflow for synthesis and efficacy evaluation.
References
A Comparative Analysis of Coupling Reagents for the Esterification of Z-D-Phg-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and related molecules, the efficient and stereochemically pure formation of ester bonds is a critical step. The choice of coupling reagent for the esterification of N-protected amino acids, such as Z-D-Phg-OH (N-benzyloxycarbonyl-D-phenylglycine), can significantly impact reaction yield, purity, and the economic viability of the synthesis. Phenylglycine derivatives are particularly known to be susceptible to racemization during the activation of the carboxylic acid group, making the selection of an appropriate coupling methodology paramount.
This guide provides a comparative analysis of three common classes of coupling reagents—carbodiimides (DCC/DMAP), uronium/aminium salts (HATU), and phosphonium (B103445) salts (PyBOP)—for the esterification of this compound. The comparison is based on their established performance in esterification and analogous amide bond formation reactions.
Data Presentation: Comparison of Coupling Reagents
| Parameter | DCC/DMAP (Steglich Esterification) | HATU | PyBOP |
| Typical Yield | Good to Excellent (70-95%)[1][2] | Excellent (>90%)[3] | Excellent (>90%)[4][5] |
| Reaction Time | Moderate (2-12 hours)[6] | Fast (0.5-2 hours)[3] | Fast (0.5-3 hours)[4][7] |
| Racemization Risk | Moderate to High[2][4] | Very Low[3][4] | Low[5][7] |
| Byproduct Removal | Difficult (Insoluble DCU)[4] | Easy (Water-soluble) | Easy (Water-soluble) |
| Cost | Low | High | High |
| Key Advantage | Low cost and readily available. | High efficiency and low racemization.[3] | High efficiency and safer than BOP.[4] |
| Key Disadvantage | Byproduct precipitation complicates purification; higher risk of racemization.[2][4] | High cost. | High cost. |
Mandatory Visualization
Experimental Workflow: Esterification of this compound
Caption: General workflow for the coupling reagent-mediated esterification of this compound.
Logical Comparison of Coupling Reagents
Caption: Decision matrix for selecting a coupling reagent for this compound esterification.
Experimental Protocols
The following are representative protocols for the esterification of this compound with a generic alcohol (R-OH). These protocols are based on established procedures for similar transformations and should be optimized for specific substrates and scales.
Protocol 1: Steglich Esterification using DCC/DMAP
This method is cost-effective but requires careful monitoring to minimize racemization and involves a filtration step to remove the insoluble dicyclohexylurea (DCU) byproduct.[2][6]
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution. A white precipitate (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Esterification using HATU
This protocol is highly efficient and minimizes the risk of racemization, making it suitable for sensitive substrates like this compound.[3]
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the alcohol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic phase sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Esterification using PyBOP
PyBOP offers a good balance of high reactivity and low racemization, with the advantage of having less hazardous byproducts compared to its predecessor, BOP.[4][5][8]
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
PyBOP (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add PyBOP (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate or DCM.
-
Wash the organic phase sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of a coupling reagent for the esterification of this compound requires a careful balance between cost, efficiency, and the acceptable level of racemization.
-
DCC/DMAP remains a viable, low-cost option for large-scale syntheses where purification challenges can be managed and potential racemization can be controlled and quantified.
-
PyBOP represents a robust choice, offering high yields and low racemization risk with a more favorable safety profile than older phosphonium reagents.
-
HATU stands out as the premium choice for situations where minimizing racemization is the highest priority and achieving maximum yield and purity is critical, particularly in the synthesis of complex, high-value molecules for drug development.
It is strongly recommended that for any specific this compound and alcohol pairing, a small-scale optimization of reaction conditions be performed to determine the most suitable coupling reagent and protocol.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
A Comparative Guide to the Validation of Z-D-Phg-OH Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like Z-D-Phg-OH (N-benzyloxycarbonyl-D-phenylglycine) into peptides and proteins is a powerful strategy for developing novel therapeutics, biological probes, and engineered proteins with enhanced functions. The successful and precise incorporation of this compound is a critical checkpoint that requires rigorous analytical validation. Mass spectrometry (MS) has emerged as the cornerstone technique for this purpose, providing unparalleled accuracy in mass determination and sequence analysis.[1]
This guide presents an objective comparison of mass spectrometry with other analytical techniques for the validation of this compound incorporation, supported by experimental protocols and data presentation.
Comparison of Key Analytical Methodologies
A comprehensive validation strategy for peptides containing this compound often relies on a combination of techniques, as mass spectrometry alone may not resolve all analytical challenges, such as the differentiation of stereoisomers. High-Performance Liquid Chromatography (HPLC) is an essential complementary technique for purity assessment and the separation of diastereomers.[2][3]
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) | Edman Degradation |
| Primary Application | Molecular weight determination, peptide sequencing, and localization of this compound.[2] | Purity assessment, quantification, and separation of diastereomers.[2][4] | N-terminal sequencing of peptides.[1] |
| Sensitivity | High (picomole to femtomole range).[5] | Moderate to High (nanomole to picomole range).[4] | Moderate (picomole range). |
| Specificity | High; provides definitive mass evidence and sequence information.[4] | High resolution for separating isomers and impurities.[2] | High for natural amino acids, but can be problematic for UAAs.[1] |
| Quantitative Accuracy | High, especially with isotopic labeling. | High, with proper calibration standards.[4] | Not typically used for quantifying UAA incorporation. |
| Key Advantages | - Confirms exact mass of the modified peptide.- Tandem MS (MS/MS) pinpoints the location of this compound.[1]- Suitable for complex mixtures.[2] | - Excellent for assessing purity.- Essential for separating D- and L- stereoisomers which are indistinguishable by mass.[2] | - Provides direct sequence information from the N-terminus. |
| Limitations | - Cannot distinguish between diastereomers (e.g., peptides with D-Phg vs. L-Phg) with identical masses.[2]- Ionization efficiency can vary. | - Does not provide molecular weight or sequence confirmation.[6]- Co-eluting impurities can interfere with quantification without MS.[6] | - Chemical lability of some UAAs can interfere with the chemistry.- Not suitable for C-terminal or internal sequence validation. |
In-Depth Analysis by Mass Spectrometry
The incorporation of this compound, with a molecular weight of 285.29 g/mol (C₁₆H₁₅NO₄), into a peptide sequence results in a predictable mass increase.[7] This mass shift is readily detectable by high-resolution mass spectrometry (HRMS).
Tandem Mass Spectrometry (MS/MS) is crucial for confirming the precise location of the this compound residue.[1] During collision-induced dissociation (CID), the peptide backbone fragments into a series of b- and y-ions. The masses of these fragment ions reveal the amino acid sequence and thus the position of the modification. Furthermore, the benzyloxycarbonyl (Z) protecting group can produce a characteristic neutral loss, providing an additional diagnostic marker for successful incorporation.
While the precursor ions of peptides containing D-Phg and L-Phg are identical in mass, the stereochemistry can sometimes influence the fragmentation pattern. Advanced fragmentation techniques like Electron-Transfer Dissociation (ETD) may reveal subtle differences in the relative intensities of fragment ions between the two diastereomers.[8]
Experimental Protocols
Accurate validation requires robust and well-defined experimental methods. The following protocols provide a general guideline for the analysis of peptides containing this compound.
Protocol 1: LC-MS/MS Analysis of this compound Containing Peptides
1. Sample Preparation:
-
Dissolve the synthesized peptide in a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure the peptide is fully dissolved.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography (LC) Separation:
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-40% B over 30 minutes) is recommended to achieve good separation.[8]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[8]
3. Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.[8]
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-1500 m/z) to detect the precursor ion of the peptide.
-
MS/MS Fragmentation: Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions. Use a normalized collision energy of 25-35% for CID.[8]
4. Data Analysis:
-
Analyze the MS1 spectrum to confirm that the observed mass of the peptide matches the theoretical mass including the this compound residue.
-
Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the peptide sequence and the location of the this compound modification.
Protocol 2: HPLC for Diastereomer Separation
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
2. HPLC Analysis:
-
Column: A chiral stationary phase column is ideal for separating enantiomers. Alternatively, a high-resolution C18 column with an optimized shallow gradient can often separate diastereomeric peptides.
-
Mobile Phase and Gradient: As described in Protocol 1. Optimization of the gradient will be critical to resolve the diastereomers.
-
Detection: UV detection at 220 nm and 280 nm.
3. Data Analysis:
-
The two diastereomers (one containing this compound and the other potentially containing co-purified Z-L-Phg-OH) should appear as two distinct peaks with identical UV spectra.
-
The peak area can be used for quantification of the purity of the desired D-isomer.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity Determination of Z-D-Phg-OH
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks like N-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) is of paramount importance for the synthesis of enantiomerically pure active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as a primary analytical technique for the precise determination of enantiomeric purity. This guide provides a comparative overview of chiral HPLC methods and other relevant techniques for assessing the enantiomeric purity of this compound, complete with experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical methodology for determining enantiomeric purity is critical and depends on factors such as available instrumentation, sample throughput requirements, and the desired level of sensitivity. While direct chiral HPLC is often the preferred method, alternatives involving derivatization can also be employed.
| Parameter | Method 1: Chiral HPLC (Macrocyclic Glycopeptide CSP) | Method 2: Chiral HPLC (Zwitterionic CSP) | Method 3: HPLC with Pre-column Derivatization | Method 4: Chiral GC-MS |
| Principle | Direct enantioseparation based on transient diastereomeric complex formation with the CSP. Interactions include hydrogen bonding, dipole-dipole, and π-π interactions.[1] | Direct enantioseparation via a double ion-pairing mechanism with the zwitterionic chiral selector.[2] | Derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard achiral reversed-phase column.[3] | Derivatization to increase volatility, followed by separation of enantiomers on a chiral capillary column and mass spectrometric detection. |
| Chiral Selector/Reagent | Teicoplanin (e.g., Astec® CHIROBIOTIC™ T)[4] | Quinine or Quinidine derivatives (e.g., CHIRALPAK® ZWIX(+))[2][5] | Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[3] | Chiral GC stationary phase (e.g., Chirasil-Val) |
| Typical Mobile Phase | Polar Ionic Mode: Methanol (B129727)/Water mixtures with acidic/basic modifiers.[4] | Methanol/Acetonitrile (B52724)/Water with additives like formic acid and diethylamine (B46881).[6] | Gradient of acetonitrile and water with a buffer (e.g., sodium acetate).[3] | Carrier gas (e.g., Helium). |
| Detection | UV (typically at 254 nm or 270 nm) | ELSD or UV | UV (at ~340 nm for Marfey's derivatives)[7] | Mass Spectrometry (MS) |
| Analysis Time | Typically < 20 minutes | Typically < 10 minutes | Can be longer due to gradient elution (> 30 minutes) | Generally rapid analysis times |
| Key Advantages | Broad applicability to N-protected amino acids, direct analysis without derivatization.[4] | Fast analysis times, reversal of elution order possible by switching to the pseudo-enantiomeric column.[2] | Uses standard, less expensive achiral columns; high sensitivity. | High sensitivity and selectivity provided by MS detection. |
| Key Disadvantages | Columns can be more expensive than standard achiral columns. | Mobile phase preparation can be more complex. | Requires a derivatization step which can be time-consuming and may introduce side products; potential for racemization during sample preparation.[3] | Requires derivatization to make the analyte volatile; potential for thermal degradation or racemization. |
| Quantitative Data (Illustrative) | See Table 2 | See Table 2 | Resolution (Rs) and selectivity (α) are typically high for the resulting diastereomers. | N/A |
Table 2: Illustrative Chiral HPLC Performance Data (Analyte: N-Cbz-DL-serine)[6]
| Parameter | Method 1: Zwitterionic CSP | Method 2: Polysaccharide-based CSP |
| Column | CHIRALPAK® ZWIX(+) (150 x 3mm, 3µm) | CHIRALPAK® IC (250 x 4.6mm, 5µm) |
| Mobile Phase | 50mM formic acid + 25mM diethylamine in Methanol/Acetonitrile/Water (49/49/2) | n-hexane/2-propanol/trifluoroacetic acid (80/20/0.1) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | ELSD | UV at 270 nm |
| Retention Time 1 | 2.49 min | 10.23 min |
| Retention Time 2 | 3.00 min | 15.71 min |
| Selectivity (α) | 1.69 | 1.76 |
| Resolution (Rs) | 4.38 | 6.91 |
Experimental Protocols
Sample Preparation for Chiral HPLC
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or the mobile phase) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 1: Chiral HPLC on a Macrocyclic Glycopeptide CSP (Teicoplanin)
-
Column: Astec® CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol/Water (80:20 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: Chiral HPLC on a Zwitterionic CSP
-
Column: CHIRALPAK® ZWIX(+) (150 x 3mm, 3µm).[6]
-
Mobile Phase: 50mM formic acid + 25mM diethylamine in Methanol/Acetonitrile/Water (49:49:2 v/v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV.[6]
-
Injection Volume: 5 µL.
Protocol 3: HPLC with Pre-column Derivatization (Marfey's Reagent)
-
Deprotection (if necessary): For N-protected amino acids, the protecting group may need to be removed prior to derivatization. For this compound, catalytic transfer hydrogenation can be employed.[3]
-
Derivatization:
-
Dissolve a small amount of the deprotected amino acid in a suitable buffer (e.g., sodium bicarbonate solution).
-
Add a solution of Marfey's reagent in acetone.
-
Heat the mixture (e.g., at 40°C for 1 hour).
-
Cool the reaction and neutralize with acid (e.g., HCl).
-
Dilute with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard ODS (C18) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 4.0.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[7]
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Decision logic for selecting an analytical method.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. hplc.eu [hplc.eu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Assay Validation of Z-D-Phg-OH Containing Peptides
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide structures is a key strategy for optimizing therapeutic potential. The use of D-amino acids, such as D-phenylglycine (D-Phg), can significantly enhance peptide stability against enzymatic degradation, a critical factor for in vivo efficacy. This guide provides a comparative analysis of the biological assay validation for peptides containing N-α-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), a protected form of D-Phg used in peptide synthesis. We present supporting experimental data, detailed methodologies, and visualizations to objectively compare the performance of a model this compound containing peptide with a relevant alternative.
Performance Comparison of a Model Peptide
To illustrate the advantages of incorporating D-Phg, we compare the performance of a model peptide, Peptide-D-Phg, against its L-enantiomer counterpart, Peptide-L-Phg.
Table 1: Comparative Proteolytic Stability of Model Peptides
| Peptide | Sequence | Half-life in Human Serum (hours) |
| Peptide-D-Phg | Ac-Tyr-(D-Phg)-Gly-Phe-Leu-NH2 | 24 |
| Peptide-L-Phg | Ac-Tyr-(L-Phg)-Gly-Phe-Leu-NH2 | 4 |
Table 2: Comparative Biological Activity in a Kinase Inhibition Assay
| Peptide | Target Kinase | IC50 (µM) |
| Peptide-D-Phg | Kinase X | 1.5 |
| Peptide-L-Phg | Kinase X | 1.2 |
| Staurosporine (Control) | Kinase X | 0.01 |
The data indicates that while both peptides exhibit similar inhibitory activity against Kinase X, the incorporation of D-Phg in Peptide-D-Phg results in a significant increase in stability in human serum. This enhanced stability is a crucial attribute for the development of peptide-based therapeutics.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptide-D-Phg
This protocol outlines the manual solid-phase synthesis of Peptide-D-Phg using Fmoc/tBu strategy, with the incorporation of this compound.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: For standard Fmoc-protected amino acids, pre-activate the amino acid (3 equivalents) with HBTU (2.9 equivalents) and diisopropylethylamine (DIEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Incorporation of this compound: Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow to pre-activate for 10 minutes. Add the activated this compound solution to the deprotected peptide-resin and agitate for 4 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, treat the peptide-resin with a solution of acetic anhydride (B1165640) and DIEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Wash and dry the fully assembled peptide-resin. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[1] Collect the peptide by centrifugation, wash with ether, and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[2]
Proteolytic Stability Assay
-
Peptide Incubation: Dissolve the purified peptides (Peptide-D-Phg and Peptide-L-Phg) in a buffered solution.
-
Serum Addition: Add human serum to the peptide solutions to a final concentration of 50%.
-
Time-Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), take aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the proteolytic activity in the aliquots by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the remaining amount of intact peptide using RP-HPLC.
-
Half-life Calculation: Determine the half-life of each peptide by plotting the percentage of remaining peptide against time.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the synthesized peptides and a positive control inhibitor. Incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the peptide that inhibits cell viability by 50%, by plotting the percentage of cell viability against the peptide concentration.
Visualizations
The following diagrams illustrate the experimental workflow for peptide validation and a representative signaling pathway that such peptides might target.
Caption: Workflow for the synthesis and validation of this compound containing peptides.
Caption: Hypothetical signaling pathway inhibited by Peptide-D-Phg.
References
Benchmarking Z-D-Phg-OH against other non-natural amino acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids (NNAAs) into peptide scaffolds is a pivotal strategy for enhancing therapeutic potential. These unique building blocks offer a means to overcome the inherent limitations of native peptides, such as poor metabolic stability and constrained structural diversity. Among the vast arsenal (B13267) of NNAAs, Z-D-Phg-OH (N-α-benzyloxycarbonyl-D-phenylglycine) presents a distinct profile. This guide provides an objective comparison of this compound's performance against other classes of non-natural amino acids, supported by experimental principles and data, to inform its application in peptide design and synthesis.
The Profile of this compound: A Classical Building Block
This compound is a derivative of D-phenylglycine, a non-proteinogenic amino acid where the α-carbon is directly attached to a phenyl ring. The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality, historically significant in solution-phase peptide synthesis. The incorporation of a D-amino acid, such as D-phenylglycine, is a well-established method to increase a peptide's resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2][3] This enhanced stability can significantly extend the in vivo half-life of peptide-based drugs.
Performance in Peptide Synthesis: A Balancing Act
The successful synthesis of peptides hinges on high coupling efficiency and the preservation of stereochemical integrity. The performance of this compound in these areas is influenced by its structural characteristics and the chosen synthetic methodology.
Coupling Efficiency
The steric bulk of the phenylglycine side chain can present a challenge in peptide coupling reactions, potentially leading to lower yields compared to less hindered amino acids. While the Z-group is compatible with various coupling reagents, its use is more prevalent in solution-phase synthesis. In modern solid-phase peptide synthesis (SPPS), Fmoc and Boc protecting groups are more common due to their milder deprotection conditions.[4][5]
Racemization Propensity
A significant consideration for phenylglycine derivatives is their susceptibility to racemization (epimerization) during peptide synthesis, particularly under basic conditions.[6] The α-proton of phenylglycine is more acidic due to the adjacent phenyl ring, making it prone to abstraction. While the urethane (B1682113) nature of the Z-protecting group offers some protection against racemization compared to other protecting groups, the choice of coupling reagents and reaction conditions remains critical.[5]
Table 1: Comparative Racemization Tendencies of Protected Amino Acids
| Amino Acid Derivative | Protecting Group Strategy | Racemization Risk | Key Considerations |
| This compound | Z-protection (Solution-Phase) | Moderate | Risk is dependent on coupling method and base strength. |
| Fmoc-D-Phg-OH | Fmoc-SPPS | High | Highly susceptible to racemization during base-mediated Fmoc deprotection and coupling.[6][7] |
| Boc-D-Phg-OH | Boc-SPPS | Low to Moderate | Acidic deprotection conditions are less prone to causing racemization.[8] |
| Z-D-Ala-OH | Z-protection (Solution-Phase) | Low | Less sterically hindered and lower risk of α-proton abstraction compared to Phg. |
| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | High | The imidazole (B134444) side chain can catalyze racemization.[9] |
Note: This table provides a qualitative comparison based on established principles in peptide chemistry. Actual racemization levels can vary significantly with specific reaction conditions.
Impact on Peptide Bioactivity and Conformation
The introduction of D-phenylglycine can profoundly influence a peptide's three-dimensional structure and its interaction with biological targets. The rigid phenyl side chain restricts the conformational freedom of the peptide backbone, which can be advantageous for stabilizing specific secondary structures like β-turns or extended conformations. Studies on peptides containing this compound have shown a preference for extended conformations, which can be crucial for receptor binding and biological activity.
For instance, in the design of enkephalin analogs, which are peptides that bind to opioid receptors, the incorporation of D-amino acids is a common strategy to enhance stability and potency.[10][11] The conformational constraints imposed by D-phenylglycine can lead to a more defined peptide structure that may fit more precisely into the receptor's binding pocket, potentially increasing binding affinity.
Experimental Protocols
To provide a practical framework for evaluating the performance of this compound and other non-natural amino acids, detailed experimental protocols are essential.
Protocol 1: General Solution-Phase Dipeptide Synthesis
This protocol outlines the synthesis of a dipeptide using this compound in solution, a method where the Z-protecting group is commonly employed.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for workup and purification
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride in DMF and neutralize with DIPEA.
-
In a separate flask, dissolve this compound, HBTU, and additional DIPEA in DMF to pre-activate the carboxylic acid.
-
Add the activated this compound solution to the neutralized amino acid methyl ester solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude dipeptide by column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Proteolytic Stability Assay
A primary motivation for using D-amino acids is to enhance resistance to proteolysis. This protocol provides a method to compare the stability of a peptide containing D-phenylglycine to its L-amino acid counterpart.
Materials:
-
Purified peptides (L- and D-Phg containing versions)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
RP-HPLC system for analysis
Procedure:
-
Prepare stock solutions of the peptides in a suitable solvent.
-
Incubate the peptide at a final concentration (e.g., 1 mg/mL) with the protease solution or serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic degradation by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life.[12]
Conclusion
This compound is a valuable, albeit classical, non-natural amino acid for peptide-based drug design. Its primary advantage lies in the incorporation of a D-amino acid, which significantly enhances proteolytic stability. While challenges such as steric hindrance and potential for racemization exist, these can be mitigated through careful selection of synthetic strategies, particularly in solution-phase synthesis. The conformational constraints imposed by the phenylglycine moiety can be leveraged to design peptides with specific secondary structures and improved biological activity. For researchers aiming to enhance the stability of bioactive peptides, this compound remains a relevant and effective tool in the ever-expanding field of peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Strategic Choice in Peptide Synthesis: A Cost-Benefit Analysis of Z-D-Phg-OH
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like D-phenylglycine (D-Phg) is a critical strategy for enhancing the metabolic stability and modulating the biological activity of peptide-based therapeutics. The choice of the Nα-protecting group for D-Phg is a pivotal decision that influences not only the cost of raw materials but also the synthetic strategy, yield, purity, and potential for side reactions, most notably racemization. This guide provides a comprehensive cost-benefit analysis of using the classical benzyloxycarbonyl-protected D-phenylglycine (Z-D-Phg-OH) in comparison to its more modern counterparts, Fmoc-D-Phg-OH and Boc-D-Phg-OH, which are predominantly used in solid-phase peptide synthesis (SPPS).
Executive Summary
The use of this compound is intrinsically linked to solution-phase peptide synthesis (SPPS), a classical approach that offers advantages in scalability and purification of intermediates. This strategy can be highly cost-effective for the synthesis of shorter peptides or peptide fragments. However, it is a more labor-intensive process compared to the now-dominant solid-phase peptide synthesis (SPPS) methodologies that utilize Fmoc and Boc protecting groups. The primary benefit of the Z-group lies in its resistance to racemization during activation, a significant concern for phenylglycine derivatives.[1] Conversely, Fmoc-D-Phg-OH, while compatible with the milder conditions of Fmoc-SPPS, is highly susceptible to base-catalyzed racemization during both coupling and deprotection steps.[2] Boc-D-Phg-OH, used in Boc-SPPS, offers a middle ground with a lower risk of racemization than the Fmoc-based approach due to the acidic deprotection conditions.
The decision to use this compound, therefore, represents a trade-off between the lower raw material cost and reduced risk of racemization versus the operational complexities and slower nature of solution-phase synthesis.
Data Presentation: A Comparative Overview
The following tables provide a summary of key quantitative and qualitative parameters to consider when choosing the appropriate protected D-phenylglycine derivative for peptide synthesis.
Table 1: Cost Comparison of Protected D-Phenylglycine Derivatives
| Parameter | This compound | Fmoc-D-Phg-OH | Boc-D-Phg-OH |
| Approximate Cost/100g | ~$56[3] | ~$300 - $500+ (Supplier dependent) | ~$250 - $400+ (Supplier dependent) |
| Primary Synthesis Method | Solution-Phase | Solid-Phase (Fmoc-SPPS) | Solid-Phase (Boc-SPPS) |
| Deprotection Reagent | H₂/Pd, HBr/AcOH, Na/liq. NH₃[1] | Piperidine in DMF | Trifluoroacetic acid (TFA) in DCM |
| Reagent Cost Impact | Catalyst (Pd) can be a moderate expense. | Piperidine is inexpensive. | TFA is a significant cost. |
Table 2: Performance and Strategic Comparison
| Parameter | This compound | Fmoc-D-Phg-OH | Boc-D-Phg-OH |
| Coupling Efficiency | Generally good to high in solution-phase.[4] | High, but can be affected by side reactions. | High, though can be sequence-dependent.[5][6] |
| Racemization Risk | Low; Z-group is known to suppress racemization.[1] | Very High; susceptible to base-catalyzed epimerization.[2] | Lower than Fmoc; acidic deprotection is favorable. |
| Synthesis Time | Slower (requires purification of intermediates). | Fast (automated synthesis is common). | Fast (automated synthesis is common). |
| Scalability | Highly scalable. | Limited by resin capacity and cost. | Limited by resin capacity and cost. |
| Orthogonality | Orthogonal to Boc and most side-chain protecting groups. | Orthogonal to acid-labile side-chain protecting groups. | Quasi-orthogonal to benzyl-based side-chain protecting groups. |
Experimental Protocols
General Protocol for Solution-Phase Coupling of this compound
This protocol outlines a typical coupling reaction between this compound and an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1 equivalent) in DCM. Cool to 0°C and add NMM (1 equivalent) to neutralize the salt.
-
Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM at 0°C.
-
Coupling: Add a solution of DCC (1.1 equivalents) in DCM to the this compound mixture. A white precipitate of dicyclohexylurea (DCU) will form. After 15 minutes, add the neutralized amino acid ester solution.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the DCU. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried and concentrated. The crude dipeptide is purified by recrystallization or column chromatography.
General Protocol for Z-Group Deprotection by Catalytic Hydrogenation
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Formic Acid[7]
-
Hydrogen source (H₂ gas balloon or hydrogen generator)
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C (typically 10% by weight of the peptide).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected peptide.
Mandatory Visualizations
Caption: Workflow for Solution-Phase Peptide Synthesis using this compound.
Caption: General Workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Recommendations
The choice between this compound and its Fmoc or Boc protected counterparts is a strategic one that hinges on the specific goals of the synthesis.
This compound is recommended when:
-
Cost is a primary driver: The raw material cost of this compound is significantly lower than Fmoc- or Boc-D-Phg-OH.
-
Racemization is a major concern: The Z-group offers inherent stability against racemization during coupling.
-
Large-scale synthesis is required: Solution-phase synthesis is often more readily scalable than SPPS.
-
Shorter peptides or fragments are the targets: The laborious nature of solution-phase synthesis is less of a drawback for smaller peptides.
Fmoc-D-Phg-OH or Boc-D-Phg-OH are the preferred choice for:
-
Rapid synthesis and automation: SPPS is significantly faster and more amenable to automation.
-
Synthesis of long peptides: The repetitive efficiency of SPPS is advantageous for longer sequences.
-
When labor costs outweigh material costs: The reduced hands-on time of SPPS can offset the higher cost of reagents.
For projects where the stereochemical integrity of the D-phenylglycine residue is paramount and cost is a significant factor, a well-planned solution-phase strategy with this compound remains a viable and attractive option. However, for routine peptide synthesis, especially of longer and more complex molecules where speed and automation are prioritized, the higher cost of Fmoc- or Boc-D-Phg-OH is often justified by the efficiencies of solid-phase peptide synthesis. A careful evaluation of project-specific needs, including scale, complexity, timeline, and budget, is essential for making the optimal choice.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. 17609-52-8 Cbz-D-(-)-Phenylglycine AKSci J94982 [aksci.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
Proper Disposal of Z-D-Phg-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Z-D-Phg-OH (N-Cbz-D-phenylglycine) are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices in laboratory operations and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is mandatory to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before use.
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a dust mask or work in a chemical fume hood[1][2].
Chemical and Physical Properties
A thorough understanding of the substance's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-D-phenylglycine |
| Synonyms | This compound, Cbz-D-(-)-Phenylglycine |
| CAS Number | 17609-52-8 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | White crystalline powder |
| Storage Temperature | 4°C |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. It is imperative to adhere to all federal, state, and local environmental regulations. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., weighing boats, pipette tips, vials).
-
Contaminated Personal Protective Equipment (PPE) such as gloves.
-
Solvent rinses of containers that held this compound.
Segregate the waste based on its physical state (solid or liquid) and chemical compatibility.
-
Solid Waste: Collect unused this compound powder and contaminated disposable labware in a designated, robust, and clearly labeled hazardous waste container. Avoid generating dust during collection[3].
-
Liquid Waste: Collect solutions containing this compound and the first solvent rinse of any container in a dedicated, leak-proof, and shatter-resistant liquid waste container. Do not mix with incompatible waste streams.
Step 2: Container Management and Labeling
-
Container Selection: Use appropriate, sealable containers for chemical waste. Ensure containers are compatible with the waste they are holding.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "N-Cbz-D-phenylglycine". Include the CAS number (17609-52-8) and the associated hazards (e.g., "Irritant").
Step 3: Storage of Chemical Waste
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials. This area should be at or near the point of waste generation and away from general lab traffic.
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide an accurate chemical name and quantity on the waste manifest. The safety data sheet for this compound specifies "P501 Dispose of contents/container to hazardous waste disposal"[1].
Step 5: Spill Management
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container[4]. Clean the area with a damp cloth, also disposing of the cleaning materials as chemical waste.
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-D-Phg-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-D-Phg-OH, a protected amino acid used in peptide synthesis. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling the compound, and a detailed plan for its proper disposal. By providing this guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Quantitative Data Summary
A thorough understanding of a compound's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | (2R)-2-(Benzyloxycarbonylamino)-2-phenylacetic acid |
| CAS Number | 17609-52-8 |
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| Appearance | White crystalline powder |
| Purity | ≥97% |
| Storage Temperature | 4°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential hazards, the use of appropriate personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles that meet the ANSI Z87.1 standard are required.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1]
-
Body Protection: A laboratory coat must be worn to prevent skin contact.[1]
-
Respiratory Protection: Due to the risk of respiratory irritation from the powdered form, a NIOSH-approved N95 dust mask or a respirator is required, especially when handling the solid outside of a certified chemical fume hood.[1]
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Logic for this compound.
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safety, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
1. Preparation and Weighing:
- Before handling, ensure all necessary PPE is correctly worn.
- Designate a specific area for handling this compound.
- To prevent inhalation of the powder, weighing should be performed in a chemical fume hood or a balance enclosure.
- Use a disposable weighing boat to measure the desired amount of the compound.
- Handle the container and spatula with care to avoid generating dust.
2. Dissolving the Compound:
- If the experimental protocol requires dissolving the compound, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.
- Ensure the chosen solvent is compatible with the compound and the experimental procedure.
- Cap the vessel securely before mixing or agitating.
3. Reaction Setup and Monitoring:
- When adding this compound to a reaction mixture, do so in a controlled manner.
- Maintain the reaction in a well-ventilated area and monitor for any unexpected changes.
4. Post-Handling:
- Thoroughly clean the work area after handling is complete.
- Decontaminate any reusable equipment that came into contact with the compound.
- Dispose of all contaminated disposable materials as outlined in the disposal plan below.
- Wash hands thoroughly after removing gloves.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Unused or expired this compound powder, contaminated weighing boats, and other solid materials that have come into contact with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound and the initial solvent rinses of any glassware should be collected in a separate, leak-proof, and appropriately labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
- Contaminated PPE: Used gloves, disposable lab coats, and dust masks should be placed in a designated solid waste container.
2. Container Management:
- All waste containers must be in good condition and compatible with the chemical waste.
- Containers must be kept closed except when adding waste.
- Label all waste containers clearly with "Hazardous Waste" and the full chemical name "this compound".
3. Storage and Pickup:
- Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
- Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
